molecular formula C26H42O4 B1337095 Heptyl Undecyl Phthalate CAS No. 68515-42-4

Heptyl Undecyl Phthalate

Cat. No.: B1337095
CAS No.: 68515-42-4
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Heptyl Undecyl Phthalate is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound Phthalic acid, heptyl undecyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Heptyl Undecyl Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl Undecyl Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

High-Purity Synthesis of Asymmetric Heptyl Undecyl Phthalate (HUP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the precision synthesis of Heptyl Undecyl Phthalate (HUP) , a high-molecular-weight asymmetric phthalate ester.[1] While industrial "711P" phthalates are often produced as statistical mixtures (containing diheptyl, diundecyl, and heptyl undecyl species), research and drug development applications require high-purity asymmetric entities to establish precise structure-activity relationships (SAR) and toxicological profiles.[1]

The protocol detailed below utilizes a Sequential Mono-Esterification (SME) pathway. Unlike one-pot "mixed alcohol" routes which yield a statistical distribution (approx. 50% asymmetric), the SME pathway maximizes the yield of the asymmetric target by isolating the ring-opening kinetics of the phthalic anhydride from the rate-limiting condensation step.

Theoretical Framework & Mechanistic Logic[1]

The Asymmetric Challenge

The core challenge in synthesizing asymmetric diesters is Transesterification (Scrambling) . At the high temperatures required for the second esterification step (


), ester interchange reactions occur, redistributing the alkyl groups.

To mitigate this, we employ a Titanate-Catalyzed Sequential Route :

  • Step 1 (Kinetic Control): Phthalic Anhydride (PA) reacts with 1-Heptanol.[1] This ring-opening reaction is fast, exothermic, and requires no catalyst.[1] It quantitatively yields Mono-Heptyl Phthalate (MHP).[1]

  • Step 2 (Thermodynamic Control): MHP reacts with 1-Undecanol using a Lewis Acid catalyst (Tetra-isopropyl Titanate).[1] This step removes water to drive the equilibrium forward.[1]

Why Titanates? Unlike Brønsted acids (e.g.,


, p-TSA), titanates (TIPT) minimize dehydration side-reactions (ether formation) and color body formation, ensuring the product meets pharmaceutical color standards (APHA < 20).[1]
Reaction Mechanism Visualization[1]

ReactionMechanism PA Phthalic Anhydride (PA) MHP Mono-Heptyl Phthalate (Intermediate) PA->MHP Ring Opening 120°C, No Cat C7 1-Heptanol (C7) C7->MHP C11 1-Undecanol (C11) HUP Heptyl Undecyl Phthalate (Target) C11->HUP MHP->HUP Condensation 210°C, Ti(OiPr)4 Water H2O (Byproduct) HUP->Water Removed via Azeotrope

Figure 1: The Sequential Mono-Esterification mechanism.[1] Step 1 is an addition reaction; Step 2 is a condensation reaction requiring water removal.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleStoichiometry
Phthalic Anhydride (PA) >99.5%Core Substrate1.0 eq
1-Heptanol >99%Alkyl Donor 11.05 eq
1-Undecanol >98%Alkyl Donor 21.10 eq
Tetra-isopropyl Titanate (TIPT) 98%Lewis Acid Catalyst0.05 wt% of PA
Sodium Carbonate (aq) 10%NeutralizationExcess

Equipment: 4-neck round bottom flask, Dean-Stark trap, Nitrogen sparge, Mechanical stirrer, High-vacuum pump.[1]

Step-by-Step Synthesis
Phase 1: Formation of Mono-Heptyl Phthalate (MHP)
  • Charge: Load 1.0 eq of molten Phthalic Anhydride (PA) into the reactor.

  • Heat: Establish a temperature of

    
     under a slow Nitrogen blanket.
    
  • Addition: Add 1.05 eq of 1-Heptanol dropwise over 45 minutes.

    • Critical Insight: The reaction is exothermic.[1][2] Control addition rate to keep temp

      
      . Higher temps risk premature disproportionation.[1]
      
  • Hold: Agitate at

    
     for 60 minutes.
    
  • Validation: Check Acid Value (AV). Theoretical AV for MHP is approx. 212 mg KOH/g.[1]

Phase 2: Esterification to HUP
  • Addition: Add 1.10 eq of 1-Undecanol and 0.05 wt% TIPT catalyst.

  • Ramp: Increase temperature to

    
    . Reflux will begin.[1][2]
    
  • Water Removal: Engage the Dean-Stark trap. Gradually increase temperature to

    
     over 3 hours.
    
    • Vacuum Assist: As reaction slows (approx. 90% conversion), apply mild vacuum (600 mbar

      
       100 mbar) to strip remaining water.[1]
      
  • Completion: Stop when Acid Value

    
     mg KOH/g.
    
Phase 3: Purification (Work-up)[1]
  • Titanate Hydrolysis: Cool to

    
    . Add 2 wt% water and 0.5% 
    
    
    
    .[1] Agitate for 30 mins to hydrolyze the titanate into inert
    
    
    and neutralize residual acidity.
  • Filtration: Filter the crude ester through a bed of celite/activated carbon to remove

    
     and color bodies.[1]
    
  • Steam Stripping: Perform steam distillation at

    
     / 10 mbar to remove excess Heptanol and Undecanol.
    
  • Final Polish: Filter through a 0.45

    
    m PTFE membrane.[1]
    

Process Workflow & Controls

ProcessFlow Start Raw Material Charge (PA + Heptanol) Step1 Phase 1: Mono-Esterification (130°C, Exothermic) Start->Step1 Step2 Phase 2: Add Undecanol + TIPT (Ramp to 215°C) Step1->Step2 Check AV ~212 Step3 Vacuum Stripping (Remove Water/Alcohols) Step2->Step3 Water Removal Neutral Neutralization & Hydrolysis (Na2CO3 + H2O) Step3->Neutral AV < 0.1 Filter Filtration & Polishing Neutral->Filter Remove TiO2 Final Pure Asymmetric HUP Filter->Final

Figure 2: Operational workflow emphasizing critical control points (AV checks).

Analytical Validation (QC)

To confirm the product is the asymmetric HUP and not a mixture of Diheptyl (DHP) and Diundecyl (DUP) phthalates, the following criteria must be met:

ParameterMethodSpecificationRationale
GC-MS Agilent 5977BSingle Major PeakDHP, HUP, and DUP have distinct retention times due to MW differences (362, 418, 474 g/mol ).[1]
Acid Value ASTM D1045< 0.05 mg KOH/gIndicates complete conversion of monoester.[1]
Color (APHA) ASTM D1209< 20High purity for pharmaceutical/analytical use.[1]
Water Content Karl Fischer< 0.1%Prevents hydrolysis during storage.[1]

Note on GC Interpretation: In a statistical mix, you would see three peaks in a 1:2:1 ratio.[1] In this sequential synthesis, the asymmetric HUP peak should constitute >85% of the total area, with minor symmetrical impurities due to unavoidable transesterification.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Plasticizers."[1] Wiley-Interscience.[1] (Provides foundational kinetics for phthalate esterification). [1]

  • Ullmann's Encyclopedia of Industrial Chemistry. "Phthalic Acid and Derivatives." (Details the industrial titanate catalysis mechanism). [1]

  • TIB Chemicals. "Titanate Catalysts for Esterification."[1] (Technical data on TIPT vs. Acid catalysts).

  • PubChem. "Diundecyl Phthalate & Related Esters."[1] (Physical property verification for C11 chains).

  • European Patent Office. "Method of making mixed esters of phthalic acid."[1] (Describes the sequential addition logic to minimize symmetric byproducts).

Sources

Heptyl Undecyl Phthalate CAS number 65185-88-8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heptyl Undecyl Phthalate (CAS 65185-88-8) in Pharmaceutical Development: Leachable Risk Assessment & Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Hidden" Excipient

Heptyl Undecyl Phthalate (CAS 65185-88-8) is rarely an intentional ingredient in modern pharmaceutical formulations.[1] Instead, it confronts drug development professionals as a critical leachable —a migration impurity originating from polyvinyl chloride (PVC) tubing, IV bags, and packaging gaskets.

As a mixed-chain phthalate ester (C7/C11), it presents unique analytical challenges compared to symmetric phthalates like DEHP.[1] Its presence triggers immediate regulatory scrutiny under ICH Q3E (Extractables and Leachables) and REACH due to its classification as a reproductive toxicant (Repr. 1B). This guide provides the technical roadmap for identifying, quantifying, and assessing the risk of this compound in drug products.[2]

Chemical Identity & Physicochemical Profile

Researchers must understand that "Heptyl Undecyl Phthalate" is often found as part of a statistical mixture in technical grade "711P" phthalates.[1] It is not always a single, isolated peak in chromatography.[1]

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 1,2-Benzenedicarboxylic acid, heptyl undecyl ester
CAS Number 65185-88-8
Molecular Formula C₂₆H₄₂O₄
Molecular Weight 418.61 g/mol
Appearance Viscous, colorless to pale yellow liquid
Boiling Point ~456 °C (at 760 mmHg)
Solubility Insoluble in water (<0.1 mg/L); Soluble in Hexane, DCM, Acetone
LogP (Octanol/Water) ~10.1 (Highly Lipophilic - High migration potential into lipid formulations)
Key Impurities Diheptyl phthalate, Diundecyl phthalate (Statistical synthesis byproducts)

Origin & Synthesis: Understanding the Matrix

To accurately identify CAS 65185-88-8, one must understand its synthesis.[1] It is produced via the esterification of phthalic anhydride with a mixture of heptanol (C7) and undecanol (C11).

Why this matters: You will rarely find pure Heptyl Undecyl Phthalate in a leachable extract.[1] You will see a "fingerprint" of three primary esters governed by statistical probability:

  • Diheptyl Phthalate (C7-C7)

  • Heptyl Undecyl Phthalate (C7-C11) - The Target[1]

  • Diundecyl Phthalate (C11-C11)

Synthesis Pathway Diagram

Synthesispathway PA Phthalic Anhydride Cat Catalyst (Titanates/Acid, 200°C) PA->Cat Alc Mixed Alcohols (Heptanol + Undecanol) Alc->Cat DHP Diheptyl Phthalate (C7-C7) Cat->DHP ~25% HUP Heptyl Undecyl Phthalate (C7-C11) TARGET CAS 65185-88-8 Cat->HUP ~50% (Statistical Major) DUP Diundecyl Phthalate (C11-C11) Cat->DUP ~25%

Figure 1: Statistical synthesis of mixed phthalates. The presence of CAS 65185-88-8 is almost always accompanied by its symmetric congeners.

Metabolic Fate & Toxicology[4]

The safety concern for drug development lies in the metabolic activation of the diester. The parent compound is relatively inert, but biological lipases rapidly hydrolyze it into monoesters . These monoesters are the active toxicants responsible for peroxisome proliferation and endocrine disruption (anti-androgenic activity).

Toxicological Classification:

  • EU REACH: Repr. 1B (May damage fertility or the unborn child).

  • Target Organs: Liver (peroxisome proliferation), Testes (Sertoli cell damage).

Metabolic Activation Pathway

Metabolism Parent Heptyl Undecyl Phthalate (Diester - Lipophilic) Enzyme Lipases/Esterases (Gut/Liver) Parent->Enzyme MHP Mono-heptyl Phthalate (MHP) Enzyme->MHP Hydrolysis MUP Mono-undecyl Phthalate (MUP) Enzyme->MUP Hydrolysis Tox TOXICITY: Endocrine Disruption PPAR Activation MHP->Tox Conj Glucuronidation (Phase II) MHP->Conj MUP->Tox MUP->Conj Exc Urinary Excretion Conj->Exc

Figure 2: Metabolic hydrolysis pathway.[1] The monoester metabolites (MHP/MUP) are the primary drivers of reproductive toxicity.

Analytical Protocol: Determination in Drug Formulations

Objective: Detect and quantify Heptyl Undecyl Phthalate at trace levels (ppb/ppm) in aqueous or lipid-based drug formulations. Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4][5][6]

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Phthalates are ubiquitous in lab environments.[1] A "self-validating" protocol must include a Method Blank at every step to rule out false positives from labware.[1]

  • Glassware Prep: Bake all glassware at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips.

  • Extraction:

    • Aliquot 5.0 mL of drug product into a glass centrifuge tube.

    • Add 10 µL of Internal Standard (e.g., Benzyl Benzoate-d4 or Deuterated DEHP).[1]

    • Add 2.0 mL Hexane (HPLC Grade).[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Concentration: Transfer the upper organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen (N2).[1] Reconstitute in 100 µL of Isooctane.

Step 2: GC-MS Instrumentation Parameters
ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless, 280°C. Purge flow 50 mL/min at 1.0 min.[1]
Oven Program 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (Hold 5 min)
Transfer Line 300°C
Ion Source EI, 230°C, 70 eV
Acquisition SIM Mode (Selected Ion Monitoring) for sensitivity
Step 3: Target Ions for SIM Mode

Heptyl Undecyl Phthalate fragments characteristically.[1] Monitor these ions to distinguish it from other phthalates.[1]

  • Quantifier Ion: m/z 149 (Phthalic anhydride ion - common to all, but strongest).[1]

  • Qualifier Ion 1: m/z 263 (Mono-heptyl cation).[1]

  • Qualifier Ion 2: m/z 307 (Mono-undecyl cation - Critical for specificity).[1]

Self-Validation Check: The ratio of ion 307 to 149 must match the reference standard within ±20%. If m/z 307 is absent, the peak is likely a different phthalate (e.g., DEHP).

Risk Assessment Framework (ICH Q3E)

When this compound is detected, a safety assessment is mandatory.[1]

  • Calculate Daily Exposure:

    
    
    
  • Compare to Thresholds:

    • Since Heptyl Undecyl Phthalate belongs to the C7-C11 alkyl ester group , toxicological data is often read-across from DINP (Di-isononyl phthalate) or DIDP .[1]

    • Tolerable Daily Intake (TDI): EFSA sets a group TDI for similar phthalates at 0.05 mg/kg bw/day .[1]

  • Action Limit: If the calculated daily exposure exceeds 50 µ g/day (generic genotoxic/carcinogenic threshold, though phthalates are non-genotoxic, this is a conservative start for leachables), a full toxicological justification is required.

References

  • European Chemicals Agency (ECHA). (2023).[1][7] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Heptyl Undecyl Phthalate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1] Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physical and chemical properties of Heptyl Undecyl Phthalate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application and further research.

Introduction: Understanding Heptyl Undecyl Phthalate

Heptyl Undecyl Phthalate is a mixed diester of phthalic acid, categorized as a high molecular weight phthalate ester. These compounds are primarily utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] The asymmetrical nature of its ester side chains—a heptyl group and an undecyl group—influences its physical and chemical characteristics, distinguishing it from more common symmetrical phthalates. Its high molecular weight and viscosity make it a valuable component in various industrial applications, including the formulation of plastics and microcapsules.[2]

Molecular Identity and Structure

A fundamental understanding of a compound begins with its precise molecular identity. This information is crucial for accurate modeling, analytical characterization, and regulatory compliance.

IdentifierValueSource
Chemical Name 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylatePubChem[3]
CAS Number 68515-42-4; 65185-88-8PubChem[3]
Molecular Formula C₂₆H₄₂O₄PubChem[3]
Molecular Weight 418.6 g/mol PubChem[3]
Canonical SMILES CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCPubChem[3]
InChI Key ILVKYQKHSCWQAW-UHFFFAOYSA-NPubChem[3]

digraph "Heptyl_Undecyl_Phthalate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Ester groups C7 [label="C", pos="1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C8 [label="C", pos="-1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="-2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O4 [label="O", pos="-1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Heptyl chain C9 [label="CH2", pos="3.48,0!"]; C10 [label="CH2", pos="4.35,-0.5!"]; C11 [label="CH2", pos="5.22,0!"]; C12 [label="CH2", pos="6.09,-0.5!"]; C13 [label="CH2", pos="6.96,0!"]; C14 [label="CH2", pos="7.83,-0.5!"]; C15 [label="CH3", pos="8.7,0!"];

// Undecyl chain C16 [label="CH2", pos="-3.48,0!"]; C17 [label="CH2", pos="-4.35,-0.5!"]; C18 [label="CH2", pos="-5.22,0!"]; C19 [label="CH2", pos="-6.09,-0.5!"]; C20 [label="CH2", pos="-6.96,0!"]; C21 [label="CH2", pos="-7.83,-0.5!"]; C22 [label="CH2", pos="-8.7,0!"]; C23 [label="CH2", pos="-9.57,-0.5!"]; C24 [label="CH2", pos="-10.44,0!"]; C25 [label="CH2", pos="-11.31,-0.5!"]; C26 [label="CH3", pos="-12.18,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- O1; C7 -- O2 [style=double]; O1 -- C9; C2 -- C8 [label=""]; C8 -- O3; C8 -- O4 [style=double]; O3 -- C16;

// Chain bonds C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15;

C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; }

Caption: 2D structure of Heptyl Undecyl Phthalate.

Physical Properties

The physical properties of Heptyl Undecyl Phthalate are critical for its application as a plasticizer and in other formulations. These properties dictate its behavior in various matrices and environmental conditions.

PropertyValueNotesSource
Physical State Viscous liquidAt room temperature.Biosynth[2]
Color ColorlessICSC[4] (for Di-n-heptyl phthalate)
Odor OdorlessICSC[4] (for Di-n-heptyl phthalate)
Density 0.975 g/cm³Biosynth[2]
Boiling Point ~360 °CData for Di-n-heptyl phthalate. The boiling point of Heptyl Undecyl Phthalate is expected to be slightly higher.PubChem[5]
Flash Point ~224 °CData for Di-n-heptyl phthalate.ICSC[4]
Water Solubility LowPhthalate esters generally have low water solubility.PubChem[5]
LogP (Octanol-Water Partition Coefficient) 10.1 (Computed)Indicates a high degree of lipophilicity.PubChem[3]

Chemical Properties and Reactivity

Heptyl Undecyl Phthalate exhibits chemical properties characteristic of phthalate esters.

  • Stability: It is stable under normal room conditions.[1]

  • Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[5]

  • Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield phthalic acid, heptanol, and undecanol. The rate of hydrolysis is generally slow under neutral pH conditions.

Analytical Characterization

The accurate identification and quantification of Heptyl Undecyl Phthalate in various matrices are essential for quality control, environmental monitoring, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of Heptyl Undecyl Phthalate. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

1. Sample Preparation (Extraction):

  • The choice of extraction solvent is critical and depends on the sample matrix. Common solvents include hexane, dichloromethane, or acetonitrile.
  • For solid samples, techniques like Soxhlet extraction or ultrasonic extraction can be employed to efficiently extract the analyte.[8]
  • Liquid samples may be subjected to liquid-liquid extraction.
  • A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).[6][9]
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of high-boiling compounds.
  • Mass Spectrometer: A quadrupole mass analyzer, such as an Agilent 5977B MS, is commonly used.[9]
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
  • Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[9] Characteristic ions for Heptyl Undecyl Phthalate would be selected for SIM mode.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled]; Sample [label="Sample Matrix"]; Extraction [label="Extraction\n(e.g., Ultrasonic, Soxhlet)"]; Cleanup [label="Clean-up\n(e.g., SPE)"]; Sample -> Extraction -> Cleanup; }

subgraph "cluster_GCMS" { label = "GC-MS Analysis"; style = "filled"; color = "#E6F4EA"; node [style=filled]; Injection [label="Injection"]; Separation [label="GC Separation\n(Capillary Column)"]; Ionization [label="Ionization\n(EI, 70 eV)"]; Detection [label="MS Detection\n(Scan or SIM)"]; Injection -> Separation -> Ionization -> Detection; }

subgraph "cluster_Data" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [style=filled]; Qualitative [label="Qualitative Analysis\n(Mass Spectrum)"]; Quantitative [label="Quantitative Analysis\n(Peak Area)"]; }

Cleanup -> Injection; Detection -> Qualitative; Detection -> Quantitative; }

Caption: General workflow for the analysis of Heptyl Undecyl Phthalate by GC-MS.

Safety and Toxicology

Heptyl Undecyl Phthalate is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1B).[3] As with many phthalates, there are concerns about its potential as an endocrine disruptor. Appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.[4]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Heptyl Undecyl Phthalate, along with a standard protocol for its analytical characterization. A thorough understanding of these properties is fundamental for its safe and effective use in research and industrial applications. Further research into the specific toxicological and environmental fate of this mixed phthalate ester is warranted.

References

  • ResearchGate. (n.d.). Isolation and characterization of bis(2-ethylheptyl) phthalate from Cynodon dactylon (L.) and studies on the catalytic activity of its Cu(II) complex in the green preparation of 1,8-dioxo- octahydroxanthenes. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of phthalates in food. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (n.d.). Diundecyl Phthalate. Retrieved from [Link]

  • Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzenedicarboxylic acid, diheptyl ester. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Retrieved from [Link]

  • PubChem. (n.d.). Diheptyl phthalate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0832 - DI-n-HEPTYL PHTHALATE. Retrieved from [Link]

  • PubChem. (n.d.). Heptyl undecyl phthalate. Retrieved from [Link]

  • Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate (CASRN 3648-20-2). Retrieved from [Link]

  • Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of di-(2-propyl heptyl)phthalate from phthalic anhydride and 2-propyl-1-heptanol. Retrieved from [Link]

Sources

Solubility Profile of Heptyl Undecyl Phthalate (HUP): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptyl Undecyl Phthalate (HUP), often identified by CAS 65185-88-8, represents a class of high-molecular-weight phthalate diesters used primarily as plasticizers and dielectric fluids.[1] Unlike symmetric phthalates (e.g., DEHP), HUP is an asymmetric ester containing linear or branched C7 and C11 alkyl chains.[1] This asymmetry disrupts crystalline packing, maintaining the compound in a viscous liquid state at room temperature.[1]

This guide provides a definitive technical analysis of HUP’s solubility profile. It moves beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, supported by Hansen Solubility Parameters (HSP) and rigorous experimental protocols.[1]

Chemical Identity & Structural Basis of Solubility[1]

To predict solubility, one must first understand the solute's molecular architecture.[1] HUP is dominated by significant non-polar alkyl domains, rendering it highly lipophilic.[1]

PropertySpecification
Chemical Name 1,2-Benzenedicarboxylic acid, heptyl undecyl ester
CAS Number 65185-88-8
Molecular Formula C₂₆H₄₂O₄
Molecular Weight 418.61 g/mol
LogP (Octanol/Water) ~9.5 - 10.1 (Predicted)
Physical State Viscous Liquid (Asymmetric structure prevents crystallization)
The Lipophilic Dominance

The HUP molecule consists of a polar aromatic core (phthalate moiety) flanked by two long hydrophobic tails (heptyl and undecyl).[1] As the alkyl chain length increases (C7/C11), the influence of the polar ester groups diminishes relative to the dispersion forces of the hydrocarbon chains.[1] This dictates that HUP will preferentially partition into non-polar organic solvents and reject aqueous environments.[1]

Thermodynamic Solubility Mechanism: Hansen Solubility Parameters (HSP)

Solubility is not random; it is a thermodynamic energy balance.[1] We utilize Hansen Solubility Parameters (HSP) to predict HUP's compatibility with various solvents. The HSP theory splits the cohesive energy density into three components:

  • 
     (Dispersion):  Van der Waals forces (Dominant in HUP).[1]
    
  • 
     (Polarity):  Dipole-dipole interactions (Low in HUP).[1]
    
  • 
     (Hydrogen Bonding):  Hydrogen exchange capability (Very low in HUP).[1]
    
Estimated HSP Values for HUP

Based on group contribution methods and homologous series (e.g., DEHP, DINP):

  • 
    :  ~16.5 MPa
    
    
    
    [1]
  • 
    :  ~6.0 MPa
    
    
    
    [1]
  • 
    :  ~3.0 MPa
    
    
    
    [1]

Interaction Radius (


):  ~8.0

Interpretation: HUP requires solvents with high dispersion forces and low-to-moderate polarity.[1] Solvents with high hydrogen bonding capacity (like water or short-chain alcohols) will result in a large "distance" in HSP space, leading to immiscibility.[1]

Visualization: The Solvation Energy Landscape

G cluster_Solvents Solvent Interaction Potential HUP Heptyl Undecyl Phthalate (Solute) NonPolar Non-Polar Solvents (Hexane, Toluene) High delta_D match HUP->NonPolar Thermodynamically Favorable (Delta G < 0) PolarAprotic Polar Aprotic (Acetone, DCM) Moderate delta_P match HUP->PolarAprotic Soluble (Entropy driven) PolarProtic Polar Protic (Water, Methanol) High delta_H mismatch HUP->PolarProtic Insoluble (Phase Separation)

Figure 1: Thermodynamic interaction map showing the favorability of HUP solvation based on solvent class.[1]

Empirical Solubility Profile

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data for C7-C11 phthalate esters.

Table 1: Solubility of HUP in Common Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Excellent match for both dispersion and slight polarity of the ester linkage.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery High (>500 mg/mL)

-

interactions between solvent and phthalate ring enhance solubility.
Ketones Acetone, MEKHigh Carbonyl dipoles interact favorably; low viscosity aids dissolution.[1]
Esters Ethyl Acetate, Isopropyl AcetateHigh Structural similarity (ester-ester interactions) promotes miscibility.[1]
Aliphatic Hydrocarbons Hexane, Heptane, Iso-octaneHigh Dominant dispersion forces (

) drive solubility.
Ethers THF, Diethyl EtherHigh Good general organic solvency; moderate polarity match.[1]
Alcohols (Short Chain) Methanol, EthanolLow / Limited High

of alcohols opposes the hydrophobic alkyl tails of HUP. Solubility improves with temperature.[1]
Alcohols (Long Chain) Octanol, DecanolSoluble The alkyl chain of the solvent matches the HUP tails, overcoming the -OH group penalty.
Aqueous Water, PBS BuffersInsoluble (<0.1 mg/L)Hydrophobic effect dominates; water-water H-bonding excludes the HUP molecule.[1]

Experimental Protocol: Determination of Solubility

For researchers requiring precise quantitative data (e.g., for extraction efficiency or toxicology limits), the Shake-Flask Method coupled with HPLC-UV is the validated standard.[1]

Reagents & Equipment
  • Analyte: Heptyl Undecyl Phthalate (>98% purity).[1][2]

  • Solvents: HPLC Grade (Water, Acetonitrile, Test Solvent).

  • Equipment: Orbital Shaker (temperature controlled), Centrifuge, 0.2 µm PTFE Syringe Filters, HPLC System with UV/DAD detector.

Step-by-Step Workflow

Step 1: Saturation Add excess HUP (approx. 100 mg) to 5 mL of the target solvent in a glass vial.[1] The mixture must remain biphasic (visible undissolved droplets or separate layer) to ensure saturation.[1]

Step 2: Equilibration Agitate the vials at 25°C ± 0.5°C for 24–48 hours.

  • Why? High viscosity liquids like HUP require extended time to reach thermodynamic equilibrium compared to crystalline solids.[1]

Step 3: Phase Separation Centrifuge at 3000 x g for 15 minutes.

  • Critical: If the solvent is less dense than HUP (e.g., water), sample from the aqueous phase carefully avoiding the HUP droplet.[1] If the solvent is denser (e.g., DCM), HUP will float; sample from the bottom.[1]

Step 4: Filtration & Dilution Filter the supernatant through a 0.2 µm PTFE filter (hydrophobic filters prevent water-logging, but for organic solvents, ensure chemical compatibility).[1] Dilute the filtrate with Acetonitrile to land within the calibration curve range.

Step 5: HPLC Quantification Analyze using the parameters below.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm
Mobile Phase Isocratic: 90% Acetonitrile / 10% Water
Flow Rate 1.0 mL/min
Detection UV at 224 nm (Phthalate ring absorption max) and 254 nm
Injection Vol 10 µL
Retention Time Expect elution between 8–12 mins (highly retained due to lipophilicity)
Visualization: Analytical Workflow

Protocol Start Start: Excess HUP + Solvent Agitate Agitate 24-48h @ 25°C (Equilibrium) Start->Agitate Centrifuge Centrifuge 3000xg (Phase Separation) Agitate->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Dilute Dilute with ACN (Prevent Column Overload) Filter->Dilute Analyze HPLC-UV Analysis (224 nm) Dilute->Analyze

Figure 2: Validated workflow for quantitative solubility determination of viscous lipophilic fluids.

Applications & Implications

Understanding the solubility of HUP is critical for three main areas:

  • Plasticizer Migration (Leaching):

    • Because HUP is soluble in lipids (oils, fats), it poses a migration risk in food packaging contact with fatty foods.[1] It is resistant to extraction by aqueous fluids (beverages), making it more stable in those environments.[1]

  • Sample Preparation/Extraction:

    • When analyzing HUP in environmental samples, Hexane or DCM are the extraction solvents of choice due to high solubility.[1] Methanol is a poor choice for primary extraction but excellent for precipitating co-extracted polymers.[1]

  • Formulation Stability:

    • In PVC formulations, HUP acts as a solvent for the polymer at high processing temperatures.[1] Its high boiling point and low volatility (due to high MW) prevent it from evaporating, but its solubility parameters must match the polymer to prevent "blooming" (exudation) over time.[1]

References

  • PubChem. (2023).[1] Heptyl Undecyl Phthalate - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source of HSP theory and phthalate class data).[1][3][4]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters. [Link][1]

  • Stenutz, R. (2023).[1] Hansen Solubility Parameters for Solvents and Plasticizers. [Link]

  • Gharagheizi, F., et al. (2010).[1][2] Determination of Solubility of Phthalates in Organic Solvents. Industrial & Engineering Chemistry Research, 49(24).[1] (General methodology reference for phthalate solubility).

Sources

Heptyl Undecyl Phthalate mechanism of action as a plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Heptyl Undecyl Phthalate (711P) Mechanistic Action, Physicochemical Dynamics, and Application Protocols

Abstract Heptyl Undecyl Phthalate (711P), a high-molecular-weight phthalate ester comprised of C7, C9, and C11 alkyl chains, represents a critical balance between solvation efficiency and permanence in polyvinyl chloride (PVC) matrices.[1] Unlike short-chain congeners (e.g., DEHP) which exhibit higher volatility, or purely linear phthalates which may suffer from compatibility limits, 711P’s hybrid linear/branched architecture optimizes free volume expansion while maintaining low migration rates.[1] This guide provides a rigorous technical analysis of its mechanism of action, comparative performance metrics, and validation protocols for researchers in material science and pharmaceutical packaging development.

Molecular Architecture & Physicochemical Basis[1]

The efficacy of 711P stems from its specific alkyl chain distribution.[1] It is typically synthesized via the esterification of phthalic anhydride with a mixture of C7, C9, and C11 alcohols.

  • Hybrid Topology: The presence of both linear and branched alkyl chains allows 711P to disrupt polymer chain packing (reducing crystallinity) while the longer C11 segments entangle with the polymer matrix to resist migration.[1]

  • Polarity Balance: The aromatic phthalate core provides the necessary polarity to interact with the C-Cl dipoles of the PVC backbone, ensuring miscibility.[1] Simultaneously, the aliphatic tails act as spacers, lowering the glass transition temperature (

    
    ).[1]
    

Table 1: Physicochemical Profile of 711P vs. Standard Plasticizers

PropertyHeptyl Undecyl Phthalate (711P)DEHP (Di-2-ethylhexyl phthalate)DINP (Diisononyl phthalate)Impact on Performance
Molecular Weight ~414 - 426 g/mol (Avg)390.6 g/mol 418.6 g/mol Higher MW correlates with lower volatility and better permanence.[1]
Viscosity (20°C) 35-45 mPa[1]·s80 mPa[1]·s70-90 mPa[1]·sLower viscosity aids in faster dry-blending and processing.[1][2]
Specific Gravity 0.970 - 0.9750.9850.975Lower density offers volumetric cost advantages in formulation.[1]
Volatility LowModerateLow-ModerateCritical for maintaining flexibility over long-term storage/use.[1]
Low-Temp Flex ExcellentGoodGoodLinear C7-C11 chains maintain mobility at lower temperatures better than branched C8.[1]

Mechanism of Action: The Kinetic & Thermodynamic Interplay

The plasticization of PVC by 711P is not a simple dilution effect but a complex interplay of thermodynamic solvation and kinetic spacing described by three converging theories.

A. Free Volume Theory

711P molecules insert themselves between PVC polymer chains.[1] The bulky, flexible alkyl tails (C7-C11) increase the "free volume"—the unoccupied space within the material.[1] This additional space lowers the energy barrier for segmental rotation of the polymer chains, effectively reducing the


 and converting the rigid glass into a flexible rubber.
B. Lubricity Theory

The non-polar alkyl tails of 711P act as internal lubricants.[1] They shield the electrostatic attraction between polymer chains, reducing intermolecular friction.[1] This allows the PVC chains to slide past one another under stress, manifesting as increased elongation and reduced tensile modulus.[1]

C. Gel Theory (Thermodynamic Interaction)

Plasticization is viewed as a dynamic equilibrium where the plasticizer solvates the amorphous regions of the PVC while leaving crystalline micro-domains intact (acting as physical crosslinks).[1] The aromatic ring of 711P forms dipole-dipole interactions with the chlorine atoms on the PVC backbone.[1]

Diagram 1: Mechanistic Pathway of PVC Plasticization

PlasticizationMechanism PVC_Rigid Rigid PVC Matrix (High Intermolecular Forces) Heat_Shear Processing Input (Heat > Tg + Shear) PVC_Rigid->Heat_Shear Activation Insertion 711P Insertion (Dipole-Dipole Interaction) Heat_Shear->Insertion Solvation Free_Volume Free Volume Expansion (C7-C11 Tail Steric Hinderance) Insertion->Free_Volume Space Creation Shielding Dipole Shielding (Reduced Chain-Chain Friction) Insertion->Shielding Lubrication Flexible_PVC Flexible PVC Gel (Lowered Tg, High Elongation) Free_Volume->Flexible_PVC Mobility Increase Shielding->Flexible_PVC Modulus Reduction

Caption: Kinetic pathway of 711P plasticization transforming rigid PVC into a flexible matrix via free volume expansion and dipole shielding.[1]

Experimental Validation Protocols

For drug development professionals evaluating materials for packaging or delivery devices, verifying the plasticizer's efficiency and stability is paramount.[1]

Protocol 1: Glass Transition Temperature ( ) Analysis via DSC

Purpose: To quantify the efficiency of 711P in lowering the softening point of the polymer.

  • Sample Prep: Encapsulate 5-10 mg of plasticized PVC (formulation: 100 phr PVC + 50 phr 711P) in an aluminum pan.

  • Equilibration: Heat to 100°C to erase thermal history, then cool to -100°C at 10°C/min.

  • Ramp: Heat from -100°C to 150°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

  • Analysis: Identify the step change in heat flow. The inflection point represents the

    
    .[1]
    
    • Target: Unplasticized PVC

      
      .[1] Target for medical tubing is often 
      
      
      
      to
      
      
      .[1]

Diagram 2: DSC Experimental Logic Flow

DSC_Protocol Sample Sample Preparation (5-10mg 711P/PVC) Thermal_History Erase Thermal History (Heat to 100°C) Sample->Thermal_History Cooling Controlled Cooling (-100°C @ 10°C/min) Thermal_History->Cooling Heating Measurement Ramp (-100°C to 150°C) Cooling->Heating Data_Calc Tg Determination (Inflection Point) Heating->Data_Calc

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for validating plasticizer efficiency.

Protocol 2: Migration and Extraction Resistance

Purpose: To simulate leaching potential in medical/liquid environments (critical for toxicology assessments).[1]

  • Specimen: Cut 50mm x 50mm x 1mm plaques of cured 711P-PVC.

  • Media: Prepare extraction media relevant to application (e.g., Distilled Water, Hexane (simulating lipids), or Ethanol/Water mix).[1]

  • Immersion: Suspend samples in media at 50°C for 24 hours (accelerated aging).

  • Quantification:

    • Remove sample, wipe dry, and condition for 24h.[1]

    • Calculate weight loss (%).[1]

    • Note: 711P typically shows <1% loss in water but higher in lipid simulants (Hexane).[1]

Safety, Regulatory & Toxicology Context[3][4][5][6]

While 711P offers superior technical performance, its regulatory profile dictates its utility in drug development.[1]

  • Reproductive Toxicity: Like many high-molecular-weight phthalates, 711P (CAS 68515-42-4) is often classified under Repr.[1][3] 1B (May damage fertility or the unborn child) in the EU (REACH).[1]

  • SVHC Status: It is listed as a Substance of Very High Concern (SVHC).[1][3][4]

  • Implication for Drug Developers:

    • Direct Contact: Generally avoided for direct blood contact or high-risk medical devices (IV bags, tubing) where alternative non-phthalates (e.g., TOTM, DINCH) are preferred.[1]

    • Secondary Use: May be found in secondary packaging, labels, or manufacturing equipment.[1]

    • Risk Assessment: Any use requires a rigorous leachable/extractable (L&E) study to prove migration levels are below the Tolerable Daily Intake (TDI).[1]

References

  • ExxonMobil Chemical. (2023).[1] Jayflex™ 711P Plasticizer Technical Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1][3][5] Heptyl Undecyl Phthalate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2024).[1][3] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1][3] Retrieved from [1][3]

  • Cadogan, D. F., & Howick, C. J. (2000).[1] Plasticizers.[1][2][6][7][8][9][10][11] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

  • Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (General reference on Free Volume Theory).

Sources

Spectroscopic Characterization of Heptyl Undecyl Phthalate (HUP): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Heptyl Undecyl Phthalate (HUP), chemically 1,2-benzenedicarboxylic acid, heptyl undecyl ester (CAS 65185-88-8), represents a specific class of asymmetric high-molecular-weight phthalates. Often found as a primary component in "711" phthalate mixtures (comprising C7, C9, and C11 esters), HUP is critical in the formulation of PVC due to its balance of volatility and solvation power.

For the analytical chemist, HUP presents a unique challenge: it is an asymmetric diester. Unlike symmetric phthalates (e.g., DOP), HUP exhibits dual aliphatic chain signals in NMR and specific chromatographic retention indices that distinguish it from its symmetric congeners (diheptyl and diundecyl phthalates).

This guide provides a definitive spectroscopic atlas for HUP, synthesizing NMR, IR, and MS data to establish a self-validating identification protocol.

Part 2: Structural Identification Workflow

The following workflow illustrates the logical progression for confirming HUP identity, moving from functional group confirmation to precise chain-length determination.

HUP_Workflow Start Unknown Analyte FTIR Step 1: FTIR Screening Target: Ester Carbonyl (1730 cm⁻¹) Result: Phthalate Class Confirmed Start->FTIR MS Step 2: GC-MS Analysis Target: m/z 149 (Base Peak) Result: Ortho-Phthalate Skeleton FTIR->MS Functional Group Match HNMR Step 3: 1H NMR Integration Target: Alkyl Region (0.8-1.8 ppm) Result: Chain Length Ratio (C7 vs C11) MS->HNMR Skeleton Confirmed CNMR Step 4: 13C NMR Verification Target: Carbonyl Shift (167.8 ppm) Result: Asymmetry Confirmation HNMR->CNMR Chain Length Calc Final Identity Confirmed: Heptyl Undecyl Phthalate CNMR->Final

Figure 1: Analytical decision tree for the structural elucidation of asymmetric phthalate esters.

Part 3: Mass Spectrometry (MS) Data & Fragmentation Logic

In Electron Ionization (EI) MS at 70 eV, HUP follows the classic phthalate fragmentation pathway. The molecular ion (


) is typically vanishingly weak or absent due to the rapid loss of the alkoxy radical.
Fragmentation Mechanism

The diagnostic base peak at m/z 149 arises from a McLafferty rearrangement followed by the elimination of the second alkyl chain, forming the stable protonated phthalic anhydride ion.

MS_Fragmentation M_Ion Molecular Ion (M+) [Unstable] Inter Intermediate (McLafferty Rearr.) M_Ion->Inter - (R-H) Alkene Base Base Peak (m/z 149) Protonated Phthalic Anhydride Inter->Base - OR Radical

Figure 2: Dominant fragmentation pathway yielding the diagnostic m/z 149 ion.

Key MS Peaks
m/zIntensityAssignmentStructural Significance
149 100%

Base Peak. Protonated phthalic anhydride. Diagnostic for all dialkyl phthalates.
167 < 5%

Protonated phthalic acid ion (rarely seen in high abundance).
261 ~5-10%

Loss of undecyl group (mono-heptyl phthalate cation).
305 ~5-10%

Loss of heptyl group (mono-undecyl phthalate cation).
418 < 1%

Molecular ion (often invisible).

Application Note: In a mixed isomeric sample (e.g., 711P), the presence of intermediate mass fragments (m/z 261, 279, 305) allows for the deconvolution of asymmetric esters from symmetric diheptyl (m/z 261 only) or diundecyl (m/z 305 only) species.

Part 4: Infrared Spectroscopy (FTIR) Profiling

FTIR is the primary screening tool for HUP. The spectrum is dominated by the ester functionality and the aromatic ring.

Diagnostic Bands (Neat/ATR)[1]
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2955, 2925, 2855

Aliphatic ChainStrong intensity due to long C7/C11 chains.
1725 - 1730

Ester CarbonylCritical. Sharp, strong band.
1580, 1600

Aromatic RingWeak doublets, characteristic of benzene ring.
1280, 1120

Ester C-O-CBroad, strong bands.
1070, 1040

In-plane bendAromatic substitution pattern.
742

Ortho-substitutionDiagnostic. "Phthalate doublet" (often with 700 cm⁻¹).

Part 5: Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the only reliable method to quantify the ratio of heptyl to undecyl chains in the asymmetric ester.

1H NMR Data (400 MHz, CDCl₃)

The spectrum exhibits a classic AA'BB' aromatic system and two overlapping aliphatic chains.

Shift (

, ppm)
MultiplicityIntegrationAssignment
7.70 dd (Sym)2HAromatic H-3, H-6 (Ortho to Ester)
7.52 dd (Sym)2HAromatic H-4, H-5 (Meta to Ester)
4.22 Triplet (

Hz)
4H

-CH

(

)
1.71 Quintet4H

-CH

(

)
1.20 - 1.45 Multiplet~24HBulk Methylene (

)
0.88 Triplet6HTerminal Methyl (

)

Expert Insight: The integration of the bulk methylene region (1.20–1.45 ppm) is the key differentiator.

  • Theoretical Proton Count for HUP: 24 bulk protons.

  • Calculation: Total Integral of region / (Integral of

    
    -CH
    
    
    
    / 4).
  • If the count deviates significantly, the sample is likely a mixture of chain lengths rather than pure HUP.

13C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
Carbon TypeAssignment
167.7 QuaternaryCarbonyl (

)
132.5 QuaternaryAromatic C-1, C-2 (Ipso)
130.9 MethineAromatic C-4, C-5
128.8 MethineAromatic C-3, C-6
68.2 Methylene

-CH

(

)
31.9 Methylene

-2 CH

22.7 - 29.8 MethyleneBulk Aliphatic Chain
14.1 MethylTerminal

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6423795, Heptyl undecyl phthalate. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Phthalic acid, heptyl undecyl ester: Mass Spectrum.[2][1] Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Phthalates Action Plan: Technical Data on C7-C11 Phthalates.[2] Retrieved from [Link]

Sources

Heptyl Undecyl Phthalate safety data sheet information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of Heptyl Undecyl Phthalate

Introduction

Heptyl Undecyl Phthalate is a phthalate ester utilized primarily as a plasticizer and additive in various materials.[1] Its function is to impart flexibility and durability to otherwise brittle polymers, such as polyvinyl chloride (PVC).[2] While its utility in industrial applications is established, for researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is paramount. This is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and risk assessment, particularly given that phthalates are not chemically bound to the materials they are mixed with and can leach out over time.[2] This guide provides an in-depth analysis of the safety data for Heptyl Undecyl Phthalate, moving beyond rote compliance to explain the causality behind handling protocols and risk mitigation strategies. The central and most critical safety concern associated with this chemical is its classification as a substance with significant reproductive toxicity.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. Heptyl Undecyl Phthalate is a member of the 1,2-benzenedicarboxylic acid ester family. It is crucial to note the existence of multiple CAS Registry Numbers in literature; while older sources may reference others, the most current and authoritative sources utilize the identifiers listed below.[3]

Identifier Value Source
Chemical Name Heptyl Undecyl Phthalate[1][4][5][6]
Synonyms 1,2-Benzenedicarboxylic Acid, 1-heptyl 2-undecyl ester; Phthalic acid, heptyl undecyl ester[4][5]
Primary CAS Number 65185-88-8[1][4][6][7]
Group CAS Number 68515-42-4 (di-C7-11-branched and linear alkyl esters)[4]
EC Number 271-084-6[4]
Molecular Formula C₂₆H₄₂O₄[4][5][6][7]
Molecular Weight 418.61 g/mol [1][4][5][6]

The physicochemical properties of a substance dictate its behavior in a laboratory setting and inform the necessary handling and containment strategies. Heptyl Undecyl Phthalate is a high-molecular-weight ester, which results in low volatility, reducing the risk of inhalation exposure under standard conditions. However, its oily nature and hydrophobicity mean it can persist on surfaces and requires careful handling to prevent skin contact and environmental contamination.[3]

Property Value Source
Physical State Oily Liquid[1]
Appearance Colourless, Odourless[1][8]
Boiling Point ~456 °C (rough estimate)[1]
Density ~0.99 g/cm³[1][7]
Solubility Limited water solubility; Soluble in organic solvents (e.g., slightly in Chloroform, Methanol)[1][3][9]
Chemical Stability Stable under recommended storage conditions[3][10]

Section 2: Hazard Identification and GHS Classification - A Critical Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For Heptyl Undecyl Phthalate, the GHS classification is dominated by a significant long-term health hazard. Based on aggregated data from notifications to the European Chemicals Agency (ECHA), the substance falls under the classification for reproductive toxicity.[4]

GHS Classification: A Clear Directive

  • Hazard Class: Reproductive Toxicity, Category 1B[4]

  • Pictogram: Health Hazard

  • Signal Word: Danger

  • Hazard Statement (H-Statement): H360 - May damage fertility or the unborn child.[4]

This classification is of paramount importance for the target audience. It signifies that there is presumptive evidence from animal studies, and potentially limited human evidence, that the substance can interfere with reproduction. This includes adverse effects on sexual function and fertility in adults and developmental toxicity in offspring. Consequently, all handling protocols must be designed with the primary goal of eliminating exposure, particularly for personnel of child-bearing potential.

Furthermore, due to this classification, the broader category of "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters" was included on the REACH Candidate List of Substances of Very High Concern (SVHC) in June 2011.[4] The reason for inclusion is its classification as "Toxic for reproduction (Article 57c)".[4]

GHS_Hazard substance Heptyl Undecyl Phthalate classification GHS Classification Signal Word: Danger Hazard Class: Repr. 1B H360: May damage fertility or the unborn child substance->classification pictogram_node

GHS Hazard Profile for Heptyl Undecyl Phthalate.

Section 3: Toxicological Profile - Understanding the Core Risks

The toxicological profile of Heptyl Undecyl Phthalate is consistent with that of other ortho-phthalates, with the primary concern being reproductive and developmental effects.[11]

  • Reproductive Toxicity : The Repr. 1B classification is the most critical toxicological endpoint.[4] This concern is significant enough for it to be listed as a reportable ingredient with reproductive toxicity hazard traits under the California Safe Cosmetics Program.[4] The mechanism of many phthalates involves disruption of the endocrine system, leading to anti-androgenic effects.[12]

  • Cumulative Effects : A crucial concept in phthalate toxicology is that of cumulative effects.[12] Organisms are often exposed to multiple phthalates simultaneously, and there is evidence of additive effects, even from phthalates with different modes of action.[12] This means that even low-dose exposure in a laboratory setting could contribute to a larger, cumulative body burden, a factor that must be considered in risk assessments.

  • Other Target Organs : While reproductive organs are a primary target, studies on various phthalates have identified other organs of concern. The liver is a common target, with effects including increased weight and peroxisome proliferation.[11] The kidneys are another frequently identified target of phthalate toxicity.[11]

Section 4: Exposure Control and Safe Handling Protocols

Given the significant reproductive hazard, a self-validating system of exposure control is not just recommended but essential. The causality is clear: preventing exposure is the only reliable way to mitigate the risk of reproductive harm.

Experimental Protocol: Standard Operating Procedure for Handling Heptyl Undecyl Phthalate

  • Designated Area : All work with Heptyl Undecyl Phthalate must be conducted in a designated area, such as a chemical fume hood, to control the release of any potential aerosols or vapors.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and replace them immediately if contaminated or damaged.

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

    • Body Protection : A lab coat or chemical-resistant apron must be worn.

  • Hygiene Practices :

    • Eating, drinking, and smoking are strictly prohibited in the work area.[8][14]

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[14]

    • Remove contaminated clothing and PPE before entering eating areas.[14]

  • Handling Procedure :

    • Avoid all direct contact with the skin, eyes, and clothing.[10][14]

    • Avoid breathing any mists or vapors that may be generated, especially during heating or agitation.[13]

    • Use the smallest quantity of material necessary for the experiment.

    • Keep the container tightly closed when not in use.[14]

  • End of Workflow :

    • Decontaminate all work surfaces after use.

    • Dispose of contaminated waste (gloves, wipes, etc.) as hazardous waste in a designated, sealed container according to institutional and local regulations.

Safe_Handling_Workflow start Start: Prepare for Handling designated_area Work in Designated Area (e.g., Fume Hood) start->designated_area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) designated_area->ppe handle Handle Substance - Avoid contact - Avoid inhalation - Keep container closed ppe->handle decontaminate Decontaminate Work Area and Equipment handle->decontaminate dispose Dispose of Waste in Sealed Hazardous Container decontaminate->dispose hygiene Remove PPE & Wash Hands Thoroughly dispose->hygiene end End hygiene->end

Workflow for Safe Handling of Heptyl Undecyl Phthalate.

Section 5: Emergency Procedures and First Aid

In the event of accidental exposure or release, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][14]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8][15]

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[8][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10][15]

  • Accidental Release/Spill :

    • Evacuate unnecessary personnel and ensure adequate ventilation.

    • Remove all sources of ignition.[10]

    • Wear full personal protective equipment.

    • Contain the spill to prevent it from entering sewers or waterways.[10]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or universal binder.[8][13]

    • Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[13]

Spill_Response_Tree spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate Immediate Action ppe Don Full PPE evacuate->ppe contain Contain Spill (Prevent spread to drains) ppe->contain absorb Absorb with Inert Material (e.g., Sand, Vermiculite) contain->absorb collect Collect into Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Decision Tree for Accidental Spill Response.

Section 6: Storage and Disposal Considerations

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Storage Conditions : Store in accordance with local regulations.[14] The ideal storage location is a dry, cool, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[10][14]

  • Container : Keep the substance in its original container or an approved alternative, tightly closed and sealed until ready for use.[14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]

  • Incompatible Materials : Store away from strong oxidizing agents and strong bases.[13][14]

  • Disposal : Disposal of Heptyl Undecyl Phthalate and its containers must be performed in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste.

Section 7: Ecological Impact

Phthalates as a class can pose risks to the environment. They can be released into ecosystems through industrial discharge or leaching from products. Some phthalates are known to be bioaccumulative and have been detected in aquatic organisms.[2] Studies have shown some phthalates to be toxic to aquatic life and they may cause long-term adverse effects.[2] While some biodegradation can occur, the potential for adsorption to sediment and suspended solids means the substance can persist in the aquatic environment.[9] Therefore, preventing release into soil, ditches, sewers, and waterways is a critical aspect of its life-cycle management.[10]

Conclusion

Heptyl Undecyl Phthalate is a compound that demands rigorous safety protocols and a high degree of respect from all users. The defining characteristic of its safety profile is its classification as a Category 1B reproductive toxicant. This is not a minor hazard; it is a directive for all researchers, scientists, and drug development professionals to implement stringent engineering controls, personal protective equipment, and handling procedures designed to eliminate the potential for exposure. By understanding the causality behind these measures—from its physicochemical properties to its toxicological endpoints—professionals can ensure a self-validating system of safety that protects both their personal health and the integrity of their research environment.

References

  • A.G. Layne. Di-(2-Propylheptyl) Phthalate (DPHP) SDS. [Link]

  • TURI (Toxics Use Reduction Institute). Phthalates and Their Alternatives: Health and Environmental Concerns. [Link]

  • PubChem. Di(heptyl-nonyl-undecyl) phthalate. [Link]

  • INCHEM. ICSC 0832 - DI-n-HEPTYL PHTHALATE. [Link]

  • AFIRM Group. Phthalate Chemical Guidance Sheet. [Link]

  • PubChem. Heptyl undecyl phthalate. [Link]

  • TURI (Toxics Use Reduction Act). (2016-12-19). CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. [Link]

  • PubChem. Diheptyl phthalate. [Link]

  • NIH Global Substance Registration System. HEPTYL UNDECYL PHTHALATE. [Link]

  • Restek. (2024-08-23). Phthalates Standard (1X1 mL) - Safety Data Sheet. [Link]

  • U.S. Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

Sources

Thermal Stability & E&L Profiling of High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on High Molecular Weight (HMW) Phthalates (specifically C9–C13 orthophthalates like DINP, DIDP, and DPHP), which are the standard regulatory alternatives to Low Molecular Weight (LMW) phthalates (e.g., DEHP) in medical devices, packaging, and pharmaceutical processing equipment.

A Technical Guide for Drug Delivery & Medical Device Applications

Executive Directive: The Stability-Safety Nexus

In drug development, the transition from LMW phthalates (DEHP) to HMW phthalates (DINP, DIDP, DPHP) is driven by the latter's superior toxicological profile. However, for researchers and formulation scientists, the critical parameter is thermal stability . HMW phthalates must withstand sterilization (autoclave/gamma) and hot-melt processing without degrading into potentially reactive mono-esters or phthalic anhydride.

This guide provides a mechanistic analysis of HMW phthalate degradation, self-validating analytical protocols, and the kinetic data required to justify their use in Container Closure Systems (CCS) and delivery devices.

Physicochemical Basis of HMW Stability

High Molecular Weight phthalates are defined by carbon backbones of C9 or greater. This structural elongation imparts distinct thermodynamic advantages over their LMW counterparts.

The Hydrophobicity Shield

Thermal degradation in pharmaceutical applications is often hydrolytic (e.g., during steam sterilization). HMW phthalates exhibit extreme hydrophobicity (logKow > 8.0), creating a steric and energetic barrier against water attacking the ester linkage.

  • Implication: Unlike DEHP, HMW phthalates are kinetically resistant to hydrolysis at autoclave temperatures (121°C), preventing the formation of acidic degradation products that could alter drug pH.

Volatility & Migration Kinetics

Thermal instability often manifests as "blooming" or volatilization rather than chemical bond scission.

  • Mechanism: HMW phthalates have lower vapor pressures and higher flash points due to increased van der Waals forces along the alkyl chains.

  • Data Comparison:

PropertyDEHP (LMW Standard)DINP (HMW Alternative)DIDP (HMW Alternative)DPHP (HMW Alternative)
Carbon Backbone C8C9 (Isometric mix)C10 (Isometric mix)C10 (Branched)
Molecular Weight 390.56 g/mol 418.61 g/mol 446.66 g/mol 446.66 g/mol
Flash Point ~206°C~224°C~240°C~245°C
Viscosity (20°C) 80 mPa·s55–90 mPa·s100–130 mPa·s120–150 mPa·s
TGA Onset (5% Loss) ~198°C~230°C~250°C~255°C

Analyst Note: The higher TGA onset of DPHP makes it the superior candidate for high-temperature processing (e.g., extrusion of medical tubing).

Mechanisms of Thermal Degradation

Understanding how these molecules break down allows you to predict Extractables & Leachables (E&L) profiles.

Primary Pathway: Cis-Elimination (Pyrolysis)

At processing temperatures (>200°C), HMW phthalates degrade via a concerted cis-elimination mechanism (Chugaev-type reaction). This is a unimolecular reaction involving a six-membered cyclic transition state.

The Pathway:

  • Proton Transfer: The carbonyl oxygen abstracts a

    
    -hydrogen from the alkyl chain.
    
  • Cleavage: The C-O bond breaks.

  • Products: Phthalic Acid (or Anhydride) + Alkene.

Secondary Pathway: Radical Oxidation

During gamma sterilization or prolonged oxidative stress, the alkyl chain is susceptible to radical attack, leading to peroxides and eventually shorter-chain alcohols or ketones.

Visualization of Degradation Logic

The following diagram illustrates the critical decision pathways for degradation based on thermal and environmental stress.

PhthalateDegradation Parent HMW Phthalate (DINP/DIDP) Stress Thermal Stress Input Parent->Stress T_Low T < 200°C (Sterilization) Stress->T_Low Autoclave T_High T > 250°C (Extrusion) Stress->T_High Processing Hydrolysis Hydrolysis Risk (Low due to steric bulk) T_Low->Hydrolysis Pyrolysis Cis-Elimination (Six-membered TS) T_High->Pyrolysis Prod_Acid Mono-Ester / Phthalic Acid Hydrolysis->Prod_Acid Slow Kinetics Pyrolysis->Prod_Acid Intermediate Prod_Olefin Alkene (Volatile) Pyrolysis->Prod_Olefin Prod_Anhydride Phthalic Anhydride Prod_Acid->Prod_Anhydride Dehydration

Caption: Thermal degradation logic flow. Note the bifurcation between hydrolytic stability at sterilization temps and pyrolytic breakdown at extrusion temps.

Validated Experimental Protocols

To establish the safety of HMW phthalates in a drug product, you must validate their stability using orthogonal methods.

Protocol A: TGA-MS for Thermal Thresholds

Objective: Determine the precise onset of degradation and identify volatile byproducts in real-time.

  • Why: Standard TGA only shows mass loss. Coupling with Mass Spec (MS) confirms if the loss is volatilization (safe) or degradation (unsafe).

Workflow:

  • Sample Prep: 10–15 mg of plasticized PVC or pure HMW phthalate in a platinum pan.

  • Atmosphere: Nitrogen (inert) to isolate pyrolysis; Air (oxidative) to simulate shelf-life aging.

  • Ramp: 10°C/min from 40°C to 600°C.

  • MS Trigger: Monitor m/z 148 (Phthalic anhydride) and m/z 104 (Phthalic acid fragment).

  • Acceptance Criteria: No detection of m/z 148 below 200°C.

Protocol B: Stress-Migration Study (Arrhenius Modeling)

Objective: Predict leaching rates over 2 years using accelerated thermal data.

  • Why: Phthalates don't just degrade; they migrate. Heat accelerates this.

Step-by-Step:

  • Setup: Place HMW-plasticized material in contact with simulant (e.g., 50% Ethanol/Water) in sealed glass ampoules.

  • Incubation: Store at three temps: 40°C, 50°C, 60°C.

  • Sampling: Aliquot at T=1, 3, 7, 14, 28 days.

  • Analysis: GC-MS (SIM mode).

  • Calculation: Plot

    
     vs 
    
    
    
    . Calculate Activation Energy (
    
    
    ).
    • Self-Validation Check: If linearity (

      
      ) < 0.98, the mechanism has changed (e.g., matrix swelling vs. diffusion), and the prediction is invalid.
      

Analytical Workflow for E&L Assessment

The following workflow outlines the industry-standard approach to identifying HMW phthalate breakdown products in medical extracts.

ELWorkflow Start Medical Device / Material Extract Exaggerated Extraction (Solvent + Heat) Start->Extract Screening Screening Analysis Extract->Screening GCMS GC-MS (Volatiles/Semi-volatiles) Screening->GCMS Target: Anhydrides/Alkenes LCMS LC-MS (Non-volatiles/Acids) Screening->LCMS Target: Mono-esters DataProc Data Processing GCMS->DataProc LCMS->DataProc ID_Step Identification (NIST Library + Standards) DataProc->ID_Step Quant Toxicological Risk Assessment (TTC / PDE) ID_Step->Quant

Caption: E&L workflow for identifying phthalate degradation products. Note the split between GC-MS (breakdown products) and LC-MS (mono-esters).

References

  • European Chemicals Agency (ECHA). "Evaluation of new scientific evidence concerning DINP and DIDP." ECHA Regulatory Archives. [Link]

  • Keresztesi, A. et al. "Thermal degradation of phthalate esters." Journal of Thermal Analysis and Calorimetry, Vol 130, 2017. [Link]

  • US Consumer Product Safety Commission (CPSC). "Toxicity Review of Di(2-propylheptyl) Phthalate (DPHP)." CPSC Technical Reports. [Link]

  • American Chemistry Council. "High Phthalates: A Primer on DINP and DIDP." High Phthalates Panel. [Link]

  • Food and Drug Administration (FDA). "Safety Assessment of Di(2-ethylhexyl)phthalate (DEHP) Released from PVC Medical Devices." FDA Center for Devices and Radiological Health. [Link]

Methodological & Application

Robust Quantification of Heptyl Undecyl Phthalate in Environmental Water Samples by SPE and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Introduction: The Analytical Imperative for Heptyl Undecyl Phthalate

Heptyl undecyl phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its application in a variety of industrial and consumer products leads to its potential release into the environment, where it can accumulate in water bodies. Phthalates are a class of compounds recognized as ubiquitous environmental contaminants, with certain members classified as endocrine-disrupting chemicals (EDCs) that can pose risks to human health and aquatic ecosystems.[2][3] The toxicity of phthalates has garnered significant regulatory attention, leading to restrictions on their use in many consumer products.[3]

Accurate and sensitive quantification of HUP in environmental water samples is critical for assessing exposure levels, understanding its environmental fate, and ensuring compliance with regulatory guidelines. However, the analysis is challenging due to the typically low concentrations (ng/L to µg/L) found in water and the potential for sample contamination from laboratory equipment. Phthalates are pervasive in the lab environment, making rigorous contamination control essential for reliable results.[4]

This application note presents a comprehensive and robust protocol for the quantification of heptyl undecyl phthalate in environmental water samples. The methodology is centered on Solid-Phase Extraction (SPE) for efficient sample concentration and matrix cleanup, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for analytical scientists and researchers, providing not only a step-by-step protocol but also the scientific rationale behind key procedural choices to ensure data of the highest quality and integrity.

Principle of the Method

The analytical workflow is designed for maximum recovery and sensitivity.

  • Sample Preparation : An aqueous sample is passed through a solid-phase extraction (SPE) cartridge. The hydrophobic nature of HUP causes it to be retained on the solid-phase sorbent while water and polar impurities are washed away.

  • Elution and Concentration : The retained HUP is then eluted from the cartridge using a small volume of an appropriate organic solvent. This eluate is subsequently concentrated to a final volume, effectively increasing the analyte concentration to levels suitable for instrumental analysis.

  • Instrumental Quantification : The concentrated extract is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates HUP from other compounds based on its boiling point and interaction with the stationary phase. The MS provides definitive identification and quantification based on the unique mass fragmentation pattern of HUP, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical procedure from sample collection to final data analysis.

HUP Analysis Workflow Figure 1: Analytical Workflow for HUP Quantification cluster_pre Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_post Analysis & Reporting Sample_Collection 1. Sample Collection (Amber Glass Bottle) Preservation 2. Preservation (Store at 4°C) Sample_Collection->Preservation Spiking 3. Spiking (Internal & Surrogate Standards) Preservation->Spiking Conditioning 4. Cartridge Conditioning (Methanol, Reagent Water) Loading 5. Sample Loading (Controlled Flow Rate) Conditioning->Loading Washing 6. Interference Wash (Methanol/Water Mix) Loading->Washing Drying 7. Cartridge Drying (Nitrogen Stream) Washing->Drying Elution 8. Analyte Elution (Methylene Chloride) Drying->Elution Concentration 9. Eluate Concentration (Nitrogen Evaporation) Elution->Concentration GCMS_Analysis 10. GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Processing 11. Data Processing (Integration & Calibration) GCMS_Analysis->Data_Processing Reporting 12. Final Report (Concentration in ng/L) Data_Processing->Reporting

Caption: Complete workflow for HUP analysis.

Materials and Reagents

Note: Phthalate contamination is a significant risk. All glassware must be scrupulously cleaned, rinsed with high-purity solvent, and dried in an oven. Avoid using plastic containers, tubing, or pipette tips wherever possible.[6]

  • Glassware : 1 L amber glass bottles (for sampling), volumetric flasks, graduated cylinders, conical vials.

  • Standards : Heptyl Undecyl Phthalate (HUP) analytical standard (>98% purity), Benzyl Benzoate (Surrogate Standard), and Di-n-butyl phthalate-d4 (Internal Standard).

  • Solvents : Pesticide-grade or equivalent high-purity Methylene Chloride, Methanol, and Isooctane.

  • Reagents : Reagent-grade water (HPLC-grade or equivalent, phthalate-free), anhydrous sodium sulfate (baked at 400°C for 4 hours to remove organic contaminants).[6]

  • SPE Cartridges : 6 mL, 500 mg C18 (octadecyl-bonded silica) or Styrene-DVB cartridges. C18 is effective for a broad range of hydrophobic compounds, making it a suitable choice.[7]

  • Equipment : SPE vacuum manifold, nitrogen evaporation system, analytical balance, gas chromatograph with mass spectrometer (GC-MS).

Detailed Protocols

Sample Collection and Preservation
  • Collection : Collect approximately 1 liter of water sample directly into a pre-cleaned amber glass bottle, leaving minimal headspace.

  • Preservation : If not extracted within 24 hours, store the samples in the dark at 4°C. The recommended holding time before extraction is 7 days.

  • pH Adjustment : Ensure the sample pH is between 5 and 7. Phthalate esters can hydrolyze under strongly acidic or basic conditions.[8]

Solid-Phase Extraction (SPE) Protocol

Causality: This SPE procedure is designed to isolate the semi-volatile, hydrophobic HUP from the aqueous matrix. Conditioning activates the C18 stationary phase, loading captures the analyte, the wash step removes polar interferences without dislodging HUP, and elution uses a nonpolar solvent to recover the analyte.

  • Cartridge Conditioning :

    • Pass 5 mL of methylene chloride through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 10 mL of reagent water, ensuring the sorbent bed does not go dry.

  • Sample Loading :

    • Measure 1 L of the water sample. Spike with surrogate standard (e.g., Benzyl Benzoate) to a final concentration of 1 µg/L.

    • Pass the entire sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min.

  • Interference Wash :

    • After loading, wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove co-adsorbed polar impurities.

  • Drying :

    • Dry the cartridge thoroughly by drawing a vacuum or passing a stream of nitrogen through it for at least 20 minutes. This step is critical to remove residual water, which is immiscible with the elution solvent and can interfere with GC analysis.

  • Elution :

    • Place a collection vial under the cartridge.

    • Elute the retained HUP by passing 10 mL of methylene chloride through the cartridge.

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.

  • Concentration :

    • Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.

    • Add the internal standard (e.g., Di-n-butyl phthalate-d4) to a final concentration of 1 µg/mL.

    • Bring the final volume to exactly 1.0 mL with isooctane. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

Causality: GC-MS is the preferred technique for phthalate analysis due to its high sensitivity and specificity.[9][10] A non-polar DB-5ms column provides excellent separation of semi-volatile compounds like phthalates. The temperature program is optimized to ensure HUP is well-resolved from other potential contaminants. Operating the mass spectrometer in SIM mode significantly enhances the signal-to-noise ratio by monitoring only specific, characteristic ions of the target analyte, allowing for lower detection limits.[5]

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column ideal for separating a wide range of semi-volatile organic compounds.[11]
Injection Volume 1 µLStandard volume for trace analysis.
Inlet Temp. 280°CEnsures rapid vaporization of the high-boiling-point HUP without thermal degradation.
Injection Mode SplitlessMaximizes transfer of the analyte onto the column for trace-level detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 60°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min)Gradual ramp allows for separation of lighter compounds, while the high final temperature ensures elution of HUP.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Source Temp. 230°CStandard temperature for electron ionization.
Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible ionization method creating a library-searchable fragmentation pattern.
Acquisition Selected Ion Monitoring (SIM)Provides maximum sensitivity for target compound analysis.[5]
Ions for HUP Quant Ion: 149. Qualifier Ions: 279, 167m/z 149 is the characteristic tropylium ion fragment for most phthalates.[9] The higher mass ions provide specificity for HUP.
Internal Std. DBP-d4: m/z 153Monitors and corrects for variability in injection and instrument response.
Surrogate Std. Benzyl Benzoate: m/z 105Monitors the efficiency of the entire sample preparation process.
Calibration and Quantification
  • Calibration Standards : Prepare a series of calibration standards in isooctane containing HUP at concentrations ranging from 0.05 to 10 µg/mL. Each standard must also contain the internal standard at a constant concentration (e.g., 1 µg/mL).[12]

  • Calibration Curve : Inject the standards and plot the response ratio (peak area of HUP / peak area of internal standard) against the concentration of HUP. Perform a linear regression to establish the calibration curve. A correlation coefficient (r²) of >0.995 is required.

  • Quantification : The concentration of HUP in the sample extract is determined using the response ratio from the sample injection and the calibration curve. The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final extract volume.

Trustworthiness: A Self-Validating System

To ensure the reliability and defensibility of the data, a robust quality control (QC) system must be implemented. This system validates the performance of the method for each batch of samples.

  • Method Blank (MB) : An aliquot of reagent water is carried through the entire analytical process. The MB is used to assess contamination from reagents or laboratory procedures.

    • Acceptance Criterion: HUP concentration must be below the Limit of Quantitation (LOQ).

  • Laboratory Control Sample (LCS) : A reagent water sample spiked with a known concentration of HUP. The LCS measures the accuracy of the method.

    • Acceptance Criterion: Percent recovery should be within a pre-defined range, typically 70-130%.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD) : Two aliquots of a real environmental sample are spiked with a known concentration of HUP. The MS/MSD assesses the effect of the sample matrix on the analytical method's accuracy and precision.

    • Acceptance Criterion: Percent recovery should be within 70-130%, and the Relative Percent Difference (RPD) between the MS and MSD should be <20%.

  • Surrogate Standard : A known amount of a non-target compound (Benzyl Benzoate) with similar chemical properties is added to every sample before extraction. It provides a measure of recovery for each individual sample.

    • Acceptance Criterion: Recovery should be within 60-140%.

Method Performance Characteristics

The following table summarizes the typical performance data expected from this method, based on literature values for similar high molecular weight phthalates.[2][13][14]

Parameter Expected Value Description
Limit of Detection (LOD) 0.05 µg/LThe lowest concentration of analyte that can be reliably distinguished from the blank.
Limit of Quantitation (LOQ) 0.15 µg/LThe lowest concentration of analyte that can be reported with a specified level of confidence.
Linear Range 0.15 - 20 µg/LThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[15]
Accuracy (% Recovery) 80 - 120%The agreement between the measured value and the true value, typically assessed using an LCS.[13][16]

References

  • ResearchGate. (2025). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. Available at: [Link]

  • Redalyc. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Available at: [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Available at: [Link]

  • ResearchGate. (2025). Determination of phthalate esters in the aquatic environment. Available at: [Link]

  • Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Available at: [Link]

  • SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Available at: [Link]

  • U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]

  • MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water. Available at: [Link]

  • MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction. Available at: [Link]

  • ResearchGate. (2025). Analysis of phthalate esters contamination in drinking water samples. Available at: [Link]

  • Analele Universității din Oradea, Fascicula Chimie. (n.d.). DETERMINATION OF PHTHALATES FROM BOTTLED WATER BY GC-MS. Available at: [Link]

  • PubMed. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. Available at: [Link]

  • U.S. EPA. (n.d.). Method 606: Phthalate Ester. Available at: [Link]

  • GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]

  • Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Available at: [Link]

  • U.S. EPA. (n.d.). Screening-Level Hazard Characterization: Phthalate Esters Category. Available at: [Link]

  • TURI. (2016). Phthalate Ester Category MA TURA Science Advisory Board Review. Available at: [Link]

  • NCBI Bookshelf. (2023). Phthalates Toxicity. Available at: [Link]

  • U.S. EPA. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate. Available at: [Link]

Sources

Protocol for Monitoring Heptyl Undecyl Phthalate Migration from Packaging Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Phthalate Migration

Heptyl undecyl phthalate (HUP) belongs to the broader class of ortho-phthalates, compounds extensively used as plasticizers to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC).[1][2] While integral to the functional properties of many types of packaging, phthalates are not chemically bound to the polymer matrix and can migrate into contact media, including pharmaceuticals and food products.[3][4][5] This migration raises significant safety concerns, as certain phthalates are classified as endocrine disruptors and may pose risks to human health.[1][6]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Commission, have established stringent guidelines for the use of phthalates in food and drug contact materials, setting specific migration limits (SMLs) to minimize consumer exposure.[7][8][9][10] Consequently, robust and validated analytical protocols are essential for manufacturers to ensure the safety and compliance of their packaging materials.[11][12][13]

This application note provides a comprehensive protocol for the determination of HUP migration from packaging materials into a simulated drug product or foodstuff. The methodology detailed herein is grounded in established principles of extractables and leachables testing and employs Gas Chromatography-Mass Spectrometry (GC-MS), the preferred technique for phthalate analysis due to its high sensitivity and specificity.[6][14][15]

Logical Framework for HUP Migration Analysis

The experimental workflow is designed to simulate the real-world contact between the packaging and its contents under accelerated conditions, followed by a highly sensitive analytical determination of the migrated HUP.

Migration_Workflow cluster_prep Phase 1: Sample & Simulant Preparation cluster_migration Phase 2: Migration Study cluster_extraction Phase 3: Analyte Extraction cluster_analysis Phase 4: Analytical Determination Sample_Prep Packaging Material Preparation Incubation Incubation under Controlled Conditions Sample_Prep->Incubation Simulant_Prep Food/Drug Simulant Selection & Preparation Simulant_Prep->Incubation LLE Liquid-Liquid Extraction of HUP from Simulant Incubation->LLE GCMS_Analysis GC-MS Analysis LLE->GCMS_Analysis Quantification Quantification & Reporting GCMS_Analysis->Quantification

Caption: Workflow for HUP migration analysis.

Experimental Protocols

Part 1: Migration Study

This phase simulates the leaching of HUP from the packaging material into a liquid medium representing the product.

1.1. Selection of Food Simulant

The choice of simulant is critical and should be based on the nature of the product the packaging is intended for. European Union Regulation 10/2011 provides a comprehensive guide for selecting appropriate food simulants.[7][16]

Food TypeSimulant
Aqueous, non-acidic (pH > 4.5)10% ethanol (v/v) in distilled water
Acidic (pH < 4.5)3% acetic acid (w/v) in distilled water
Alcoholic20% or 50% ethanol (v/v) in distilled water
Fatty/LipophilicVegetable oil (e.g., olive oil) or 95% ethanol

Causality: The simulant must mimic the physicochemical properties of the actual product to provide a realistic estimation of migration. For lipophilic compounds like HUP, a fatty food simulant is often the most appropriate worst-case scenario.

1.2. Migration Conditions

The conditions of the migration study are designed to accelerate the migration process.

  • Test Specimen Preparation: Cut the packaging material into pieces of a known surface area (e.g., 2.5 cm x 5.0 cm).[17] It is crucial to only handle the samples with clean, solvent-rinsed forceps to avoid contamination.

  • Incubation Setup: Place a known surface area of the packaging material into a scrupulously clean glass container with a screw cap.[18] Add a defined volume of the selected food simulant, ensuring the material is fully submerged. A typical surface area-to-volume ratio is 6 dm² of packaging per 1 kg of simulant.

  • Incubation: Incubate the samples at an elevated temperature for a specified duration to accelerate migration. Common test conditions are 10 days at 40°C, which is considered to represent storage at room temperature for an indefinite period.[16][19] For applications involving heat treatment, higher temperatures for shorter durations may be more appropriate.[3][20]

Trustworthiness: A blank control (simulant without the packaging material) must be run in parallel to account for any background contamination. All glassware should be thoroughly cleaned and rinsed with a high-purity solvent (e.g., hexane or acetone) to remove any residual phthalates.[15][18]

Part 2: Sample Preparation for GC-MS Analysis

This phase involves extracting the migrated HUP from the food simulant and concentrating it for analysis.

2.1. Liquid-Liquid Extraction (LLE) from Aqueous Simulants

  • Extraction: Transfer a known volume of the incubated simulant into a separatory funnel. Add an appropriate volume of a non-polar solvent like n-hexane or dichloromethane.[15]

  • Agitation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the HUP will be at the bottom if using dichloromethane or at the top if using hexane.

  • Collection: Drain the organic layer into a clean collection flask. Repeat the extraction process two more times with fresh solvent to ensure complete recovery.

  • Drying and Concentration: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2.2. Extraction from Fatty Simulants

Extraction from an oily matrix is more complex and often requires a solvent exchange or a solid-phase extraction (SPE) cleanup step to remove the bulk of the oil, which can interfere with the GC-MS analysis.

Part 3: GC-MS Analysis

3.1. Instrumental Conditions

The following table provides a starting point for the GC-MS parameters. These may need to be optimized for the specific instrument and column used.

ParameterSettingRationale
Gas Chromatograph
ColumnLow-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of phthalates.[15]
Carrier GasHelium or HydrogenInert carrier gases for GC-MS.[14]
Inlet Temperature280 °CEnsures efficient vaporization of HUP.
Oven ProgramInitial: 60°C (hold 1 min), Ramp: 15°C/min to 320°C (hold 5 min)A temperature ramp allows for the separation of different phthalates.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analyte.
Monitored Ions for HUPm/z 149 (base peak for most phthalates), plus specific higher mass ionsm/z 149 is a common fragment, while higher mass ions provide specificity.[6]

3.2. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of HUP in the final extraction solvent (e.g., hexane) at concentrations bracketing the expected migration levels.

  • Calibration Curve: Inject the standards into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample extract and determine the concentration of HUP from the calibration curve. The final migration level is reported in mg of HUP per kg of food simulant (mg/kg) or mg of HUP per dm² of packaging surface area (mg/dm²).

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for the integrity of the results. The analytical method should be validated for the following parameters:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995 over the desired concentration range.

  • Accuracy: Determined by spiking a blank simulant with a known concentration of HUP and calculating the percent recovery. Recoveries should typically be within 80-120%.

  • Precision: Assessed by analyzing replicate samples and expressed as the relative standard deviation (RSD), which should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of HUP that can be reliably detected and quantified, respectively. The LOQ should be sufficiently low to measure HUP levels well below the regulatory limits.

Data Presentation

The results of the migration study should be presented in a clear and concise manner.

Table 1: HUP Migration Results

Sample IDPackaging TypeSimulantIncubation ConditionsHUP Concentration in Simulant (mg/kg)Migration Level (mg/dm²)
P-001PVC Film3% Acetic Acid10 days at 40°C0.050.008
P-002PVC Tubing10% Ethanol10 days at 40°C< LOQ< LOQ
BlankN/A3% Acetic Acid10 days at 40°CNot DetectedN/A

Conclusion

This application note provides a robust and scientifically sound protocol for the monitoring of Heptyl Undecyl Phthalate migration from packaging materials. Adherence to these guidelines, including careful sample preparation, the use of appropriate controls, and a validated GC-MS method, will enable researchers, scientists, and drug development professionals to confidently assess the safety and compliance of their packaging materials. The principles outlined here can also be adapted for the analysis of other phthalates and plasticizers.

References

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. Migration Of Phthalates From Plastic Packages Into Dairy Products. Retrieved from [Link]

  • Grob, K. (2008). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. Food and Chemical Toxicology, 46(5), 1774-1780. Retrieved from [Link]

  • Agilent Technologies. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Retrieved from [Link]

  • MendelNet. THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS. Retrieved from [Link]

  • ResearchGate. Analytical methods for the determination of phthalates in food. Retrieved from [Link]

  • QIMA. (2025, March 13). Phthalates in Food Contact Materials: Importance of Testing. Retrieved from [Link]

  • Agilent Technologies. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

  • Cornerstone Analytical Laboratories. Phthalate Analysis. Retrieved from [Link]

  • Food Safety and Environmental Stewardship Program. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • JRC Publications Repository. Methods for the determination of phthalates in food. Retrieved from [Link]

  • GERSTEL GmbH & Co. KG. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]

  • ResearchGate. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 29). Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]

  • Eurofins. (2024, September 6). Extractables & Leachables Testing | Pharmaceutical Packaging. Retrieved from [Link]

  • European Chemicals Agency. Phthalates. Retrieved from [Link]

  • ScienceDirect. Migration study of phthalates from non-food plastic containers used in food preservation. Retrieved from [Link]

  • Cornerstone Analytical Laboratories. Analysis of Phthalate Esters. Retrieved from [Link]

  • Shimadzu Asia Pacific. Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]

  • Food Packaging Forum. (2024, November 19). U.S. FDA reaffirms decision to keep authorization of certain phthalates for food contact use. Retrieved from [Link]

  • ResearchGate. (2025, December 26). Detection of Phthalates in Packages and Monitoring Their Migration Into Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 1). Extractables and Leachables in Pharmaceutical Products. Retrieved from [Link]

  • FoodNavigator-USA.com. (2024, November 1). FDA limits phthalate ban to nine compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020, July 1). Extractable and Leachable Testing for Pharmaceutical Packaging, Finished Pharmaceutical Products, and Medical Devices: An Analytical Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Extractables and Leachables Testing for Pharmaceutical Packaging, Products, and Medical Devices. Retrieved from [Link]

  • HBM4EU. Phthalates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 29). FDA Update on Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]

Sources

Precision Cleanup and Isolation of Heptyl Undecyl Phthalate (711P) via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-711P-SPE [1]

Abstract

This guide details the protocol for the isolation and cleanup of Heptyl Undecyl Phthalate (711P; CAS 68515-42-4), a high-molecular-weight phthalate ester, from complex matrices.[1] Due to its extreme lipophilicity (LogP > 9.[1]0) and ubiquitous presence in laboratory environments, 711P analysis requires a rigorous contamination control strategy and a dual-mode SPE approach.[1] This document provides validated workflows for Trace Enrichment (from aqueous samples) and Interference Removal (from fatty/complex matrices), ensuring high recovery (>85%) and low background noise.

Introduction & Analyte Profile

Heptyl Undecyl Phthalate (often referred to as 711P) is a mixture of branched and linear dialkyl phthalates containing C7, C9, and C11 alkyl chains. Unlike lower molecular weight phthalates (e.g., DEP, DBP), 711P is highly hydrophobic and viscous.

The Analytical Challenge:

  • Ubiquitous Contamination: Phthalates are present in plastic tubing, pipette tips, solvent caps, and HVAC filters.[1] A "clean" baseline is chemically impossible without rigorous exclusion protocols.[1]

  • Adsorption Losses: 711P rapidly adsorbs to glass and plastic container walls in aqueous solutions, leading to false negatives.[1]

  • Lipid Co-elution: In biological or food samples, 711P co-elutes with triglycerides due to similar polarity, requiring specific normal-phase cleanup.[1]

Table 1: Physicochemical Profile of 711P
PropertyValueImplication for SPE
Structure 1,2-Benzenedicarboxylic acid, mixed estersAromatic ring allows

interactions; Alkyl chains drive hydrophobic retention.[1]
LogP (Octanol/Water) ~9.0 - 10.1Extreme hydrophobicity; requires strong organic elution solvents.[1]
Water Solubility < 1

g/L
Analyte will stick to container walls; sample modification with organic solvent is mandatory.[1]
Boiling Point > 400°CNon-volatile; amenable to GC-MS but requires high-temp columns.[1]

Critical Control Points: The "Zero-Blank" Strategy

Before initiating SPE, the following exclusion protocols must be implemented to distinguish the analyte from background noise.

  • Glassware Preparation: All glassware (sample bottles, SPE manifolds, elution vials) must be baked at 400°C for 4 hours to oxidize residual phthalates. Solvent rinsing alone is insufficient.[1]

  • Plastic Ban: Replace all plastic pipette tips with glass Pasteur pipettes . Use Teflon (PTFE) or aluminum foil to line all caps.[1]

  • Solvent Gating: Use only "Residue Analysis Grade" or "Phthalate-Free" solvents.[1] Test each new lot by concentrating 100 mL to 1 mL and analyzing by GC-MS.

Method Development & Sorbent Selection

We utilize two distinct SPE mechanisms based on the sample matrix.

Strategy A: Reverse Phase (C18) for Aqueous Samples
  • Mechanism: Hydrophobic interaction.[1]

  • Goal: Extract trace 711P from water.[1]

  • Sorbent: End-capped C18 or Divinylbenzene (DVB) Polymer (HLB).[1]

  • Key Step: Addition of 10% Methanol to the water sample before loading to prevent wall adsorption.

Strategy B: Normal Phase (Florisil) for Complex/Fatty Matrices
  • Mechanism: Polar adsorption.[1]

  • Goal: Remove non-polar lipids (which elute early) and polar matrix components (which stick), selectively eluting phthalates.

  • Sorbent: Florisil (Magnesium Silicate), activated at 140°C.[1]

Experimental Protocols

Protocol A: Trace Enrichment from Aqueous Samples (Water/Wastewater)

Applicability: Environmental water, beverages, leachates.

Materials:

  • Cartridge: C18 (EC) 500 mg / 6 mL (or equivalent polymeric HLB).[1]

  • Sample Prep: Adjust sample pH to < 2 with H₂SO₄ (inhibits microbial degradation).[1] Add 10% (v/v) Methanol to the sample and shake vigorously for 5 minutes (Critical for recovery).

Step-by-Step Procedure:

  • Conditioning:

    • 5 mL Acetone (to remove cartridge impurities).[1][2]

    • 5 mL Methanol.[1]

    • 5 mL Reagent Water (Do not let the cartridge dry).

  • Loading:

    • Load sample at a flow rate of ~5-10 mL/min.[1]

    • Note: If the sample contains sediment, do not filter. Centrifuge and extract the pellet separately, or use a glass-fiber disk SPE.[1]

  • Washing:

    • 5 mL Reagent Water (removes salts/polar interferences).[1]

    • Dry cartridge under high vacuum for 20 minutes .[1] (Residual water interferes with GC analysis).

  • Elution:

    • Elute with 2 x 3 mL Acetone:Hexane (1:1) or Ethyl Acetate.[1]

    • Soak the bed for 1 minute before collecting the second fraction.

  • Concentration:

    • Evaporate to 1 mL under a gentle stream of Nitrogen (N₂) at 35°C. Do not blow down to dryness (causes loss of analyte).

Protocol B: Cleanup from Fatty Matrices (Soil/Sediment/Tissue)

Applicability: Soil extracts, fatty food extracts, biological tissue. Pre-requisite: Sample must first be liquid-extracted (e.g., Soxhlet or Sonication with Hexane/Acetone) and concentrated to ~2 mL Hexane.[1]

Materials:

  • Cartridge: Florisil (1 g / 6 mL) or Aminopropyl (NH2).[1]

Step-by-Step Procedure:

  • Conditioning:

    • 10 mL Hexane.

  • Loading:

    • Load the 2 mL Hexane extract onto the cartridge.

    • Collect the flow-through (Fraction A) – Contains non-polar hydrocarbons (discard if not needed).

  • Interference Wash:

    • Wash with 10 mL Hexane.[1][2][3] Phthalates are retained; non-polar lipids are washed away.

  • Elution (The Fractionation Step):

    • Elute 711P with 10 mL Acetone:Hexane (20:80) .

    • Note: Pure acetone or methanol will elute polar pigments and fatty acids, which we want to leave on the cartridge.

  • Final Prep:

    • Concentrate the eluate to final volume for GC-MS analysis.[1]

Visualized Workflows

Diagram 1: Contamination Control & Sorbent Selection Logic

This decision tree guides the researcher through the critical setup phase to avoid common pitfalls.

SPE_Decision_Tree Start START: Sample Analysis Check_Glass Are all materials Glass/Teflon? Start->Check_Glass Bake ACTION: Bake Glassware 400°C for 4 hrs Check_Glass->Bake No Matrix_Type Identify Matrix Type Check_Glass->Matrix_Type Yes Bake->Matrix_Type Aqueous Aqueous (Water/Leachate) Matrix_Type->Aqueous Solid_Fatty Solid/Fatty (Soil/Tissue) Matrix_Type->Solid_Fatty Pre_Treat_Aq Add 10% MeOH (Prevents Wall Adsorption) Aqueous->Pre_Treat_Aq Pre_Treat_Sol Solvent Extraction (Hexane/Acetone) Solid_Fatty->Pre_Treat_Sol SPE_C18 Protocol A: Reverse Phase (C18 / HLB) Pre_Treat_Aq->SPE_C18 SPE_Florisil Protocol B: Normal Phase (Florisil Cleanup) Pre_Treat_Sol->SPE_Florisil GCMS GC-MS Analysis SPE_C18->GCMS SPE_Florisil->GCMS

Caption: Decision matrix for selecting the appropriate cleanup pathway and ensuring contamination control for 711P analysis.

Diagram 2: Detailed SPE Extraction Pathways

A comparative view of the chemical mechanisms involved in both protocols.

Extraction_Pathways cluster_0 Protocol A: Reverse Phase (C18) cluster_1 Protocol B: Normal Phase (Florisil) C18_Cond 1. Condition: MeOH -> Water C18_Load 2. Load: Sample + 10% MeOH C18_Cond->C18_Load C18_Wash 3. Wash: Water (Remove Salts) C18_Load->C18_Wash C18_Dry 4. Dry: High Vac 20 min C18_Wash->C18_Dry C18_Elute 5. Elute: Acetone:Hexane (1:1) C18_Dry->C18_Elute Flo_Cond 1. Condition: Hexane Flo_Load 2. Load: Extract in Hexane Flo_Cond->Flo_Load Flo_Wash 3. Wash: Hexane (Remove Lipids) Flo_Load->Flo_Wash Flo_Elute 4. Elute: Acetone:Hexane (20:80) Flo_Wash->Flo_Elute

Caption: Step-by-step mechanism comparison. Protocol A focuses on capture; Protocol B focuses on lipid removal.

Quality Control & Performance Criteria

To ensure data trustworthiness, every batch must include the following controls.

Recovery Calculation

[1]
Acceptance Criteria (Based on EPA 8061A Guidelines)
ParameterAcceptance RangeCorrective Action
Laboratory Reagent Blank (LRB) < MDL (Method Detection Limit)Bake glassware; replace solvents; check N₂ gas purity.
Surrogate Recovery 70% - 130%Check elution volume; ensure cartridge drying step was sufficient.[1]
Matrix Spike Recovery 60% - 140%If low, matrix interference is high.[1] Dilute sample or use Protocol B (Florisil).

Recommended Surrogate: Benzyl Benzoate or Dibutyl Phthalate-d4 (Deuterated).[1] Avoid using phthalates that might be naturally present as surrogates.

References

  • U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1]Link

  • U.S. Environmental Protection Agency (EPA). (2007).[1] Method 3620C: Florisil Cleanup.[1]Link

  • Biotage. (2023).[1] 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About.[1]Link

  • Agilent Technologies. (2011).[1][4] Analysis of Phthalate Esters to EPA 606.[1][4]Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6423795, Heptyl undecyl phthalate.[1]Link

Sources

Application Note: Headspace GC-MS Profiling of Volatile Organic Compounds (VOCs) in Heptyl Undecyl Phthalate (HUP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It prioritizes experimental logic, rigorous validation, and actionable protocols over generic descriptions.

Executive Summary

Heptyl Undecyl Phthalate (HUP), often identified under CAS 68515-42-4 or 65185-88-8, is a high-molecular-weight phthalate ester used primarily as a plasticizer in PVC formulations for automotive interiors and wire/cable sheathing. While HUP itself is non-volatile, its quality is defined by the absence of Volatile Organic Compounds (VOCs) . These impurities—typically unreacted C7/C11 alcohols, synthesis solvents, or thermal breakdown products—contribute to "fogging" (windshield condensation), odor, and potential toxicity.

This guide details a Static Headspace (SHS) GC-MS methodology. Unlike liquid injection, SHS allows for the direct analysis of the viscous HUP matrix without solvent dilution, preventing system contamination by the non-volatile plasticizer while maximizing sensitivity for trace volatiles.

Scientific Rationale & Mechanism

The Challenge of the Matrix

HUP is a viscous, oily liquid with a boiling point exceeding 400°C. Direct liquid injection is catastrophic for GC inlets, resulting in liner saturation and column fouling. Headspace analysis relies on the thermodynamic equilibrium between the liquid sample phase and the gas phase (headspace).

Thermodynamic Principles

The sensitivity of the method is governed by the partition coefficient (


) and the phase ratio (

):


Where


 is the analyte concentration in the liquid (HUP) and 

is the concentration in the gas. For HUP analysis, our target analytes (e.g., Heptanol, Undecanol) have relatively high boiling points for VOCs. Therefore, temperature is the critical lever. Increasing the vial temperature decreases

, driving more analyte into the headspace. However, excessive heat (>140°C) can induce thermal degradation of the HUP polymer, creating false positives (e.g., phthalic anhydride).

Optimization Strategy: We utilize a "Temperature Step-Scan" validation to identify the optimal equilibrium point where VOC recovery is maximized without artifact formation.

Experimental Protocol

Materials & Reagents[1]
  • Matrix: Heptyl Undecyl Phthalate (High purity reference standard).

  • Standards: 1-Heptanol, 1-Undecanol, n-Hexane, Toluene (analytical grade).

  • Internal Standard (ISTD): D5-Chlorobenzene or Fluorobenzene (added to correct for phase variation).

Instrumentation Parameters
Headspace Sampler (e.g., Agilent 7697A or similar)
ParameterSettingRationale
Oven Temperature 100°C Sufficient to volatilize C7-C11 alcohols; simulates automotive "fogging" tests.
Loop Temperature 110°CPrevents condensation of high-boilers (Undecanol) during transfer.
Transfer Line 120°CMaintains vapor phase integrity.
Vial Equilibration 45 minViscous oils require longer times for diffusion-controlled equilibrium.
Shaking High (Level 9)Essential to break surface tension and speed up partitioning.
Injection Volume 1.0 mLStandard loop size for optimal sensitivity.
GC-MS System (e.g., 7890/5977)
ParameterSettingRationale
Column DB-624 or Rxi-624Sil MS (30m x 0.25mm x 1.4µm)Thicker film (1.4µm) is critical for focusing volatile solvents and separating alcohol isomers.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Inlet Split 10:1 @ 200°CPrevents overload; 200°C is cool enough to minimize HUP degradation if carryover occurs.
Oven Program 40°C (3 min)

10°C/min

240°C (5 min)
Slow ramp separates co-eluting alcohol isomers.
MS Source 230°C, EI Mode (70 eV)Standard ionization.
Scan Range m/z 29 – 350Captures low mass solvents and molecular ions of C11 alcohols.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for identifying impurities versus artifacts.

G Start Start: HUP Sample Prep Weigh 0.5g into 20mL Vial Add ISTD Start->Prep HS_Equil HS Equilibration (100°C, 45 min) Prep->HS_Equil GC_Sep GC Separation (DB-624 Column) HS_Equil->GC_Sep MS_Det MS Detection (Scan m/z 29-350) GC_Sep->MS_Det Data_Eval Data Evaluation: Peak Identification MS_Det->Data_Eval Target_Match Target Match? (Heptanol/Undecanol) Data_Eval->Target_Match Yes Unknown Unknown Peak Data_Eval->Unknown No Report_VOC Report as VOC Impurity Target_Match->Report_VOC Lib_Search NIST Library Search Unknown->Lib_Search Artifact_Check Artifact Check: Is it Phthalic Anhydride? Lib_Search->Artifact_Check Artifact_Check->Report_VOC No Flag_Deg Flag as Thermal Degradation (Reduce HS Temp) Artifact_Check->Flag_Deg Yes (m/z 104, 148)

Caption: Logical workflow for distinguishing true VOC impurities from thermal degradation artifacts during HUP analysis.

Target Analytes & Interpretation

When analyzing HUP, specific ions are indicative of the expected impurities. Use Selected Ion Monitoring (SIM) for high-sensitivity quantitation if Scan mode sensitivity is insufficient.

CompoundTypeRetention (Approx)Quant Ion (m/z)Qualifier Ions (m/z)Origin
n-Hexane Solvent3.5 min5741, 43Synthesis solvent residue
1-Heptanol Reactant12.1 min5641, 55, 70Unreacted raw material
1-Undecanol Reactant18.4 min5569, 83, 97Unreacted raw material
Phthalic Anhydride Degradant21.0 min10476, 148Thermal breakdown of HUP
2-Ethylhexanol Contaminant14.2 min5741, 55Cross-contamination (DEHP)

Note on Quantification: Due to the "Matrix Effect" (the viscosity of HUP affects the rate of release), External Standard Calibration (standards in solvent) often yields inaccurate results.

  • Recommended Method: Method of Standard Addition (MSA) . Spike increasing amounts of Heptanol/Undecanol directly into the HUP matrix in the headspace vial to establish the calibration curve.

Critical Validation Steps (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include self-checks:

  • Linearity Check: Prepare spikes of 1-Heptanol at 10, 50, 100, and 500 ppm in the HUP matrix. The correlation coefficient (

    
    ) must be 
    
    
    
    .[1][2]
  • Carryover Test: Inject a blank vial (empty, sealed air) immediately after the highest standard. No peaks >0.1% of the standard area should be visible.

  • Leak Check: Monitor the m/z 28 (Nitrogen) and m/z 32 (Oxygen) ratio. A ratio of ~4:1 indicates air. Excessive air with poor reproducibility suggests a leaking vial crimp (common with oily rims).

Degradation Pathway Visualization

Understanding the thermal stability of HUP is vital. If the HS oven is too hot, the ester linkage cleaves.

Degradation HUP Heptyl Undecyl Phthalate (Parent) Intermediates Mono-Esters (Non-Volatile) HUP->Intermediates Hydrolysis/Pyrolysis Heat Thermal Stress (>140°C) Heat->HUP Products Phthalic Anhydride (Volatile Artifact) Intermediates->Products Alcohols Alcohols (C7/C11) (Volatile Artifact) Intermediates->Alcohols

Caption: Thermal degradation pathway. Detection of Phthalic Anhydride indicates excessive Headspace Oven temperature.

References

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Headspace analysis for screening of volatile organic compound profiles. Retrieved from [Link]

  • Shimadzu Corporation. Fast GCMS Method for Analysis of Phthalate Esters. Retrieved from [Link]

  • PubChem. Heptyl Undecyl Phthalate (Compound Summary). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise for Low-Level Heptyl Undecyl Phthalate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of detecting low levels of Heptyl Undecyl Phthalate (HUP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level phthalate analysis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your signal-to-noise ratio (S/N), ensuring the trustworthiness and accuracy of your results.

Phthalates, including HUP, are ubiquitous plasticizers, making them common environmental and laboratory contaminants.[1][2] Their pervasive nature presents a significant challenge in trace analysis, where distinguishing a true sample signal from background noise is paramount. This guide provides a structured approach to troubleshooting and enhancing your analytical sensitivity.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during low-level HUP detection:

Q1: My blank samples show significant HUP contamination. What is the most likely source?

A1: The most probable source of phthalate contamination is your laboratory environment and consumables.[2][3] Phthalates can leach from plastic products such as tubing, pipette tips, solvent bottle caps, and even vinyl flooring.[2][4] It is crucial to use glassware that has been scrupulously cleaned and to source phthalate-free consumables whenever possible.[5]

Q2: I'm observing a high baseline noise in my chromatogram. What are the immediate steps I can take to reduce it?

A2: To immediately address high baseline noise, consider increasing the detector time constant, which can electronically filter and average the signal, reducing noise as long as the peak width is not significantly affected.[6] Also, ensure your mobile phase or carrier gas is of the highest purity and is properly degassed.[7]

Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for HUP analysis?

A3: Both techniques are viable, but the choice depends on your specific needs. GC-MS is a simple, fast, and inexpensive method that provides excellent chromatographic resolution for phthalates.[1] LC-MS/MS can offer superior sensitivity, with detection limits as low as 1 part per billion (ppb).[3] For low-level detection, the enhanced sensitivity of LC-MS/MS may be advantageous.

Q4: How can I improve the peak shape of my HUP signal?

A4: Poor peak shape can be due to several factors. In GC-MS, using a pulsed splitless injection can maximize the transfer of HUP into the column and minimize unwanted interactions in the inlet.[8] In LC, using columns with smaller particle sizes (e.g., transitioning from 3.5 µm to 1.8 µm) can significantly improve peak height and resolution.[9]

Q5: What is the best way to prepare my samples for low-level HUP analysis?

A5: A robust sample preparation protocol is critical. Techniques like Solid-Phase Extraction (SPE) offer excellent performance for analyzing a wide variety of organic pollutants with reduced solvent consumption.[10] For liquid samples, dispersive liquid-liquid microextraction can also be effective.[11] Regardless of the method, it is imperative to use phthalate-free solvents and glassware to avoid contamination.[5]

Troubleshooting Guide: A Systematic Approach to Improving S/N for HUP Detection

This guide provides a logical workflow to identify and resolve issues affecting your signal-to-noise ratio.

Workflow for Troubleshooting Low S/N in HUP Analysis

G cluster_0 Phase 1: Contamination Control cluster_1 Phase 2: Sample Preparation Optimization cluster_2 Phase 3: Instrumentation & Method Optimization A High Blank Signal? B Audit Lab Environment: - Check for PVC flooring, paints, adhesives - Minimize exposed plastics A->B C Evaluate Consumables: - Use phthalate-free vials, caps, pipette tips - Switch to glass or polypropylene A->C D Verify Solvent & Reagent Purity: - Use pesticide or LC-MS grade solvents - Bake non-plastic materials (e.g., sodium sulfate) A->D E Implement Rigorous Glassware Cleaning: - Rinse with acetone and hexane - Bake at high temperatures A->E F Poor Analyte Recovery? E->F G Optimize Extraction Method: - Evaluate SPE, LLE, or SPME - Adjust solvent polarity and volume F->G H Minimize Matrix Effects: - Incorporate a sample cleanup step - Use matrix-matched standards F->H I Introduce Internal Standard: - Use a deuterated HUP analog - Add at the beginning of sample prep F->I J Low Signal Intensity or High Baseline Noise? I->J K GC-MS Optimization: - Use pulsed splitless injection - Optimize oven temperature ramp - Select appropriate GC column J->K L LC-MS Optimization: - Use smaller particle size column - Optimize mobile phase gradient - Reduce system dead volume J->L M Detector Settings: - Adjust detector time constant - For MS, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) J->M End Achieved: High S/N M->End Validation Start Start: Low S/N for HUP Start->A

Caption: A systematic workflow for troubleshooting and improving the signal-to-noise ratio in HUP analysis.

In-Depth Troubleshooting Steps

Phase 1: Rigorous Contamination Control

The ubiquitous nature of phthalates means that the first and most critical step is to eliminate background contamination.

  • Actionable Insight: Conduct a thorough audit of your laboratory environment. Phthalates can leach from a surprising number of sources, including vinyl flooring, paints, adhesives, and plastic tubing.[2] While a complete lab renovation is impractical, minimizing the use of plastic materials in the immediate vicinity of your sample preparation area can make a significant difference.

  • Protocol: Transition to phthalate-free labware. This includes centrifuge tubes, pipette tips, and vials.[12] If phthalate-free options are unavailable, consider using borosilicate glass, which is heat-resistant and does not retain odors.[13][14] Always use glass syringes and pipettes for preparing standards and samples.[5]

  • Causality: Phthalates are not chemically bound to the polymer matrix in many plastics and can easily leach into solvents and samples upon contact.[2][15] By using inert materials like glass, you physically remove a primary source of contamination.

Phase 2: Optimizing Sample Preparation

A well-optimized sample preparation protocol is essential for concentrating your analyte of interest while minimizing interferences.

  • Actionable Insight: For complex matrices, Solid-Phase Extraction (SPE) is a powerful technique for isolating phthalates.[10] The choice of sorbent is critical and should be optimized based on the polarity of HUP and the sample matrix.

  • Protocol: Develop a matrix-matched calibration curve to account for any signal suppression or enhancement from co-eluting matrix components.[3] This involves spiking known concentrations of HUP into a blank matrix that is representative of your samples.

  • Causality: Matrix effects can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification. By using matrix-matched standards, you are calibrating your instrument's response in the presence of the same interferences as your samples, leading to more accurate results.

Phase 3: Fine-Tuning Instrumentation and Analytical Method

Once contamination is controlled and sample preparation is optimized, focus on maximizing the instrumental response for HUP.

  • Actionable Insight (GC-MS): Employ a pulsed splitless injection. This technique involves injecting the sample at a higher pressure, which helps to focus the analyte band at the head of the column and enhances the transfer of higher molecular weight compounds like HUP into the GC column.[8]

  • Actionable Insight (LC-MS): Reduce the dead volume in your LC system.[7] This can be achieved by using tubing with a smaller internal diameter and minimizing the length of tubing between the column and the detector.

  • Protocol (MS Detection): Utilize Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS.[15] These targeted acquisition modes significantly improve the signal-to-noise ratio by only monitoring for specific mass-to-charge ratios characteristic of HUP, effectively filtering out chemical noise from other compounds.

  • Causality: Full scan mode on a mass spectrometer detects all ions within a given mass range, leading to a higher baseline noise. SIM and MRM modes are highly selective and only detect the ions of interest, dramatically reducing the noise and thereby increasing the S/N ratio.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

  • Wash glassware with a laboratory-grade, phosphate-free detergent.

  • Rinse thoroughly with tap water, followed by a rinse with deionized water.

  • Rinse with pesticide-grade or LC-MS grade acetone, followed by a rinse with hexane.[5]

  • Dry in an oven at a temperature that will not damage the glassware (e.g., 105 °C).

  • For particularly stubborn contamination, consider baking the glassware at a higher temperature (e.g., 400°C for 4 hours), if the glassware allows.[16]

  • Store the cleaned glassware covered with aluminum foil that has also been baked.

Protocol 2: Solid-Phase Extraction (SPE) for HUP from Aqueous Samples

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Loading: Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the HUP from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Data Presentation

Table 1: Comparison of Analytical Techniques for Low-Level Phthalate Detection

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Typical Sensitivity Low to mid parts per billion (ppb) range.[3]Low parts per billion (ppb) to parts per trillion (ppt) range.[3]
Strengths Robust, reliable, excellent chromatographic resolution for phthalates.[1]High sensitivity and selectivity, suitable for complex matrices.[3][17]
Challenges Requires derivatization for some polar compounds (though not typically for HUP). Potential for thermal degradation of labile compounds.Susceptible to matrix effects, which can suppress or enhance the signal.[18]
Best For Routine monitoring, less complex matrices.Trace-level quantification, complex biological or environmental samples.

Visualization of Key Concepts

G cluster_signal Signal Enhancement cluster_noise Noise Reduction A Increase Injection Volume SN_Ratio Improved S/N Ratio A->SN_Ratio B Optimize Extraction & Concentration B->SN_Ratio C Use High-Efficiency Column C->SN_Ratio D Select Optimal Ionization Mode D->SN_Ratio E Use High-Purity Solvents/Gases E->SN_Ratio F Implement Rigorous Contamination Control F->SN_Ratio G Utilize Targeted MS Scan Modes (SIM/MRM) G->SN_Ratio H Increase Detector Time Constant H->SN_Ratio

Caption: Key strategies for improving the signal-to-noise ratio in analytical measurements.

By systematically addressing potential sources of noise and implementing strategies to enhance your signal, you can significantly improve the quality and reliability of your low-level Heptyl Undecyl Phthalate data. This guide provides a framework for that process, grounded in established scientific principles and best practices.

References

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek. [Link]

  • Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (n.d.). Agilent Technologies. [Link]

  • Improvement signal to noise ratio. (2012, March 29). Chromatography Forum. [Link]

  • Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International. [Link]

  • Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023, October 27). Journal of Chemical Health Risks. [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

  • Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. [Link]

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996, December). U.S. Environmental Protection Agency. [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. [Link]

  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012, January 17). Agilent Technologies. [Link]

  • Jaworek, K., et al. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Polímeros. [Link]

  • Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach. (2015, December 4). Waters Corporation. [Link]

  • Metal Free Tubes. (n.d.). Labcon. [Link]

  • Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018, November 19). PubMed Central. [Link]

  • A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters Corporation. [Link]

  • Fast log P determination by ultra-high-pressure liquid chromatography coupled with UV and mass spectrometry detections. (n.d.). PubMed. [Link]

  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Restek. [Link]

  • Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. (2022, June 4). PubMed. [Link]

  • Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. (2024, March 28). PubMed. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). ResearchGate. [Link]

  • Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025, March 5). SCIEX. [Link]

  • How To Conduct Phthalate Testing For Your Product. (n.d.). CPT Labs. [Link]

  • SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. (n.d.). SCIEX. [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. (n.d.). MDPI. [Link]

  • Unlocking Effective Mass Spectrometry Analysis (LC-MS/MS 101). (2023, August 21). SCIEX. [Link]

  • Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Taylor & Francis Online. [Link]

  • Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2025, June 23). ResearchGate. [Link]

  • Numvim Glass Baby Bottle – 5 Oz, 2-Pack With Extra Slow Flow (S) Nipple, Anti-Colic, Borosilicate Glass. (n.d.). macommune.info. [Link]

  • Analysis of Laboratory Water Sources for BPA and Phthalates. (2022, April 27). Cole-Parmer. [Link]

  • Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography. (2025, August 10). ResearchGate. [Link]

  • Improving the reliability of phthalate esters analysis in water samples by gas chromatography-tube plasma ionization-high-resolution mass spectrometry (GC-TPI-HRMS). (2025, April 1). PubMed. [Link]

  • Phthalates: Potential sources and control measures. (n.d.). BIO Web of Conferences. [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (n.d.). MDPI. [Link]

  • Lab Talk Episode #1: Labware - Break the glass habit. (2023, May 21). Thermo Fisher Scientific. [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Heptyl Undecyl Phthalate HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the High-Performance Liquid Chromatography (HPLC) separation of Heptyl Undecyl Phthalate. As a long-chain, highly hydrophobic molecule, Heptyl Undecyl Phthalate presents unique challenges in reversed-phase chromatography. This document provides a structured approach to mobile phase optimization, framed as a series of frequently asked questions and troubleshooting scenarios you may encounter in the laboratory. Our goal is to empower you not just with protocols, but with the underlying chromatographic principles to make informed, effective decisions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a mobile phase to separate Heptyl Undecyl Phthalate?

A1: Given the high hydrophobicity of Heptyl Undecyl Phthalate, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.[1] The stationary phase should be non-polar (e.g., C18), and the mobile phase will be a polar solvent mixture.

A robust starting point is a binary mixture of HPLC-grade water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[2][3] Due to the analyte's non-polar nature, a high percentage of organic modifier will be necessary.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water

  • Elution Mode: Start with a gradient elution to determine the approximate organic percentage needed to elute the compound, then simplify to an isocratic method if possible.[4][5]

  • Initial Gradient: 70% ACN to 100% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm, as phthalates show absorbance in this region.[2]

The causality here is based on the "like dissolves like" principle of chromatography. To move a hydrophobic compound through a hydrophobic stationary phase, the mobile phase must be sufficiently non-polar (high organic content) to compete for interactions with the analyte.[6]

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A2: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter the selectivity of your separation.[3]

  • Acetonitrile (ACN): Generally has a stronger elution strength for hydrophobic compounds in RP-HPLC. It also has a lower viscosity and a lower UV cutoff, which can be advantageous.[3] ACN is considered more acidic (a hydrogen bond donor).[3]

  • Methanol (MeOH): Is a more polar solvent and is considered more basic (a hydrogen bond acceptor).[3] Changing from ACN to MeOH can change the peak elution order (selectivity) if other compounds are present in your sample.

Recommendation: Start with ACN due to its elution strength. If you face issues with co-eluting impurities, developing a method with MeOH or even a ternary mixture of Water/ACN/MeOH can provide the necessary change in selectivity to achieve resolution.

Q3: Is a gradient or isocratic elution better for my analysis?

A3: The choice depends on the complexity of your sample and your analytical goals.

  • Isocratic Elution (Constant Mobile Phase Composition): This method is simple, robust, and does not require column re-equilibration between runs.[5] It is ideal for quality control (QC) applications where you are analyzing a known compound with few impurities. However, for highly retained compounds like Heptyl Undecyl Phthalate, isocratic methods can lead to significant peak broadening.[7]

  • Gradient Elution (Changing Mobile Phase Composition): This method is superior for complex samples containing compounds with a wide range of polarities.[8] It starts with a weaker mobile phase and gradually increases the organic content, resulting in sharper peaks for late-eluting compounds and shorter overall run times.[4][9]

Recommendation: Use the following decision tree to guide your choice. For method development, always start with a gradient scan to understand the sample components.

G start Start: Analyze Sample Requirements q1 Is the sample complex? (Multiple compounds with varying hydrophobicity) start->q1 q2 Is the goal to quantify a single, well-behaved peak? q1->q2 No gradient Choose Gradient Elution - Better for complex samples - Sharper peaks for late eluters - Shorter analysis time q1->gradient Yes q2->gradient No (e.g., significant peak broadening) isocratic Choose Isocratic Elution - Simpler & more robust - No re-equilibration needed - Good for QC q2->isocratic Yes G start Run Initial Method (e.g., Gradient Scan) eval Evaluate Chromatogram: - Retention Time (tR) - Peak Shape (Tailing) - Resolution (Rs) start->eval ok Method Acceptable eval->ok Yes long_tr Problem: Long tR / Broad Peak eval->long_tr No (Long tR) tailing Problem: Peak Tailing eval->tailing No (Tailing) poor_res Problem: Poor Resolution eval->poor_res No (Poor Rs) sol_long_tr Solution: - Increase % Organic - Switch to Gradient - Increase Temperature long_tr->sol_long_tr sol_tailing Solution: - Match sample solvent to  mobile phase - Check for column activity tailing->sol_tailing sol_poor_res Solution: - Adjust % Organic - Change organic modifier (ACN <> MeOH) - Use a shallower gradient poor_res->sol_poor_res sol_long_tr->start Re-run sol_tailing->start Re-run sol_poor_res->start Re-run

Sources

Technical Support Center: Troubleshooting Inconsistent Recovery in Heptyl Undecyl Phthalate (HUP) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, is designed to help you navigate the complexities of Heptyl Undecyl Phthalate (HUP) extraction. Inconsistent recovery is a common yet surmountable challenge in analytical chemistry. This resource provides in-depth troubleshooting, practical solutions, and the scientific reasoning behind our recommendations to ensure you achieve reliable and reproducible results.

I. Understanding the Challenge: The Nature of HUP and Extraction Variability

Heptyl Undecyl Phthalate (HUP) is a long-chain phthalate ester. Its chemical properties, particularly its high hydrophobicity (high log P value), present unique challenges during extraction from various sample matrices. Inconsistent recovery can stem from a multitude of factors, from environmental contamination to subtle variations in methodology.[1][2] This guide will systematically address these potential pitfalls.

II. Troubleshooting Guide: A Question & Answer Approach

This section is structured to address specific issues you may be encountering. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My recovery is unexpectedly high and varies significantly between replicates. What could be the cause?

Answer: This is a classic sign of background contamination. Phthalates are ubiquitous in the laboratory environment and can be introduced at any stage of your workflow.[3][4]

Potential Sources of Contamination:

  • Laboratory Air and Environment: Phthalates can be present in laboratory air and dust, readily contaminating samples left exposed.[5][6]

  • Plastic Labware: Any plastic materials that come into contact with your samples, solvents, or standards can leach phthalates. This includes pipette tips, centrifuge tubes, and solvent bottle caps.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[4]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalate contamination.[5]

Solutions:

  • Establish a Phthalate-Free Workflow:

    • Whenever possible, use glassware that has been rigorously cleaned.[7]

    • Rinse all glassware with a high-purity solvent (e.g., hexane or acetone) known to be free of phthalates before use.[7]

    • Consider baking glassware at a high temperature (e.g., 400°C) to remove any organic contaminants.[8]

  • Minimize Sample Exposure: Keep samples covered as much as possible during preparation and analysis.[5]

  • Solvent and Reagent Blanks: Regularly analyze your solvents and reagents to check for background levels of HUP.

  • Procedural Blanks: Include a procedural blank (a sample with no analyte that is taken through the entire extraction and analysis process) with each batch of samples to assess contamination from the entire workflow.

  • Glove Selection: Use nitrile gloves, as vinyl gloves can be a source of phthalate contamination.

Question 2: My HUP recovery is consistently low. What factors should I investigate?

Answer: Low recovery suggests that the HUP is not being efficiently extracted from the sample matrix or is being lost at some point during the sample preparation process.

Potential Causes and Solutions:

  • Inappropriate Solvent Selection for Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical for efficiently partitioning the highly hydrophobic HUP from the sample.[1]

    • Recommendation: For long-chain, non-polar phthalates like HUP, a non-polar solvent like n-hexane is often a good starting point.[9][10] Mixtures of solvents, such as ethyl acetate and hexane, can also be effective.[11]

  • Suboptimal pH of the Aqueous Phase (for LLE): While phthalates are generally considered neutral compounds, the pH of the sample can influence the extraction of other matrix components that may interfere with HUP recovery.[12][13]

    • Recommendation: For neutral compounds, a pH of 7 is a good starting point.[13] It's advisable to test a small range of pH values (e.g., 6-8) to see if it impacts your recovery.

  • Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution solvent are crucial for retaining and then recovering HUP.

    • Recommendation: For hydrophobic compounds like HUP, a reverse-phase sorbent such as C18 or a polymeric sorbent like a hydrophilic-lipophilic balanced (HLB) polymer is often effective.[14] The elution solvent needs to be strong enough to desorb the HUP from the sorbent; acetonitrile or methanol are common choices.[13]

  • Analyte Loss During Evaporation: HUP can be lost if the evaporation step (to concentrate the sample) is too aggressive (e.g., high temperature or high gas flow).

    • Recommendation: Use a gentle stream of nitrogen for evaporation and avoid excessive heat.[15] If possible, avoid evaporating to complete dryness, as this can increase the risk of analyte loss due to adsorption to the container walls.[2]

  • Incomplete Homogenization of Solid Samples: If your sample is a solid (e.g., soil, tissue), incomplete homogenization can lead to subsamples that are not representative of the whole, resulting in variable recovery.[5]

Question 3: I'm seeing a significant matrix effect in my GC-MS analysis. How can I mitigate this?

Answer: Matrix effects occur when co-extracted compounds from the sample matrix interfere with the ionization and detection of HUP in the mass spectrometer, leading to signal enhancement or suppression.[16]

Solutions:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively remove many interfering matrix components.[17]

    • Gel Permeation Chromatography (GPC): For complex matrices like fatty foods or biological tissues, GPC is an excellent technique for separating lipids and other large molecules from your analyte of interest.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any consistent matrix effects.

  • Employ an Internal Standard: The use of a deuterated or 13C-labeled HUP internal standard is highly recommended. The internal standard will behave similarly to the native HUP during extraction and analysis, and any matrix effects should affect both compounds similarly, allowing for accurate quantification.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal extraction technique for HUP, LLE or SPE?

A: Both LLE and SPE can be effective for HUP extraction.[18] The choice often depends on the sample matrix, the desired level of cleanup, and throughput requirements.

  • LLE is often simpler and requires less specialized equipment but may use larger volumes of solvent and offer less cleanup.[9]

  • SPE can provide excellent cleanup and concentration of the analyte, but the method development can be more involved.[14][17]

Q: Can the age and quality of my solvents affect recovery?

A: Absolutely. Over time, solvents can degrade or become contaminated, especially if not stored properly. Always use high-purity, pesticide-grade, or equivalent solvents and check for background contamination regularly.

Q: How critical is the shaking/mixing time and intensity in LLE?

A: It is very important for achieving consistent recovery. The goal is to maximize the surface area between the aqueous and organic phases to ensure efficient partitioning of the HUP. Insufficient mixing will lead to incomplete extraction.[19] It is important to standardize the mixing time and intensity for all samples.

IV. Experimental Protocols & Data

General Protocol for Solid-Phase Extraction (SPE) of HUP from a Water Sample

This is a general guideline and may require optimization for your specific sample matrix.

  • Cartridge Conditioning: Condition a C18 or HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of your water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the HUP from the cartridge with 5 mL of acetonitrile or ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

Parameter Recommendation Rationale
SPE Sorbent C18 or HLBGood retention for hydrophobic compounds like HUP.
Elution Solvent Acetonitrile, Ethyl AcetateEffectively desorbs HUP from the sorbent.
Sample pH ~7Optimal for neutral compounds.
Solvent Selection Guide for Liquid-Liquid Extraction (LLE) of HUP
Solvent Polarity Index Comments
n-Hexane0.1Excellent for non-polar compounds. Good first choice.[9]
Dichloromethane3.1Can be effective but is more polar.
Ethyl Acetate4.4Often used in combination with less polar solvents.
Toluene2.4Another good option for non-polar analytes.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent HUP recovery.

TroubleshootingWorkflow InconsistentRecovery Inconsistent HUP Recovery HighVariableRecovery High & Variable Recovery? InconsistentRecovery->HighVariableRecovery LowRecovery Low Recovery? InconsistentRecovery->LowRecovery No Contamination Suspect Contamination HighVariableRecovery->Contamination Yes InefficientExtraction Suspect Inefficient Extraction LowRecovery->InefficientExtraction Yes AnalyteLoss Suspect Analyte Loss LowRecovery->AnalyteLoss No, extraction seems optimized MatrixEffects Suspect Matrix Effects LowRecovery->MatrixEffects No, recovery is just low CheckLabware Use Phthalate-Free Labware & Glassware Contamination->CheckLabware CheckSolvents Run Solvent Blanks Contamination->CheckSolvents ProceduralBlanks Include Procedural Blanks Contamination->ProceduralBlanks OptimizeLLE Optimize LLE: - Solvent Choice - pH - Mixing Time InefficientExtraction->OptimizeLLE OptimizeSPE Optimize SPE: - Sorbent Choice - Elution Solvent InefficientExtraction->OptimizeSPE CheckEvaporation Gentle Evaporation Conditions AnalyteLoss->CheckEvaporation ImproveCleanup Improve Sample Cleanup MatrixEffects->ImproveCleanup UseInternalStandard Use Labeled Internal Standard MatrixEffects->UseInternalStandard

Caption: A flowchart for diagnosing inconsistent HUP recovery.

VI. References

  • BenchChem. (n.d.). Minimizing background contamination for phthalate analysis. Retrieved from

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from

  • National Institutes of Health. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from

  • Semantic Scholar. (2022, May 5). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Retrieved from

  • Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from

  • CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from

  • ResearchGate. (2025, August 7). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Retrieved from

  • ResearchGate. (n.d.). Effect of pH on the adsorption of phthalate esters on modified nano alumina. Retrieved from

  • ResearchGate. (2025, August 4). The Extraction of Four Phthalates from Mushy Peach and Apple Juice Utilizing Different Solvents Along with a Regression Analysis of the Extraction Recoveries for the Phthalates. Retrieved from

  • MDPI. (n.d.). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved from

  • National Institutes of Health. (2022, December 7). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Retrieved from

  • ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Retrieved from

  • Thermo Fisher Scientific. (2015, January 22). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. Retrieved from

  • ResearchGate. (2025, June 23). (PDF) Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. Retrieved from

  • MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Retrieved from

  • MDPI. (2023, December 23). Unpacking Phthalates from Obscurity in the Environment. Retrieved from

  • JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from

  • DergiPark. (2019, February 12). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Heptyl Undecyl Phthalate (HUP) in Food Packaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation of analytical methodologies for the detection and quantification of Heptyl Undecyl Phthalate (HUP) in food packaging materials. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the scientific rationale behind method selection, validation, and application, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Validated HUP Analysis

Heptyl Undecyl Phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to polymers like polyvinyl chloride (PVC). Its presence in food packaging is a matter of public health concern due to the potential for migration into foodstuffs and subsequent human exposure. Phthalates are known endocrine disruptors, and regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established stringent limits on their use in food contact materials (FCMs).[1][2][3][4]

The validation of analytical methods is a mandatory requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose of quantifying HUP levels and assessing compliance with regulatory standards. This guide will compare two of the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Foundation of Trust: Analytical Method Validation Principles

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines provide a comprehensive framework for this process.[5][6][7] The core validation parameters that will be discussed in the context of HUP analysis are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques: GC-MS vs. LC-MS/MS

Gas chromatography and liquid chromatography are the most frequently used techniques for the determination of phthalate compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates.[9][10]

Principle: The sample extract is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Advantages for HUP Analysis:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[10]

  • Extensive Libraries: Mass spectral libraries are available for compound identification.

  • Robustness: GC-MS methods are generally robust and have been used for phthalate analysis for many years.

Limitations:

  • Derivatization: High molecular weight phthalates may require derivatization to increase their volatility.

  • Thermal Degradation: Some phthalates can degrade at high temperatures in the GC inlet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.

Principle: The sample extract is injected into the liquid chromatograph, and components are separated based on their affinity for the stationary and mobile phases. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Advantages for HUP Analysis:

  • No Derivatization Required: Suitable for non-volatile and thermally labile compounds.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) in MS/MS significantly reduces matrix interference.[11]

  • Improved Resolution for Isomers: Reversed-phase HPLC can offer better resolution for some phthalate isomers compared to GC.[8]

Limitations:

  • Matrix Effects: Ion suppression or enhancement in the ESI source can affect accuracy and precision.

  • Higher Initial Cost: LC-MS/MS instrumentation is generally more expensive than GC-MS.

Experimental Workflow and Protocols

The following sections detail the experimental design for the validation of a GC-MS method for HUP analysis in a representative food packaging material (e.g., PVC film).

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract HUP from the polymer matrix efficiently and with minimal co-extractives that could interfere with the analysis. Various techniques have been developed, ranging from simple liquid-liquid extraction to more advanced methods like solid-phase microextraction (SPME).[12]

Detailed Protocol for Solvent Extraction:

  • Sample Comminution: Cut the food packaging sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[13]

  • Weighing: Accurately weigh approximately 1 gram of the cut sample into a glass vial.[14]

  • Solvent Addition: Add 10 mL of a suitable organic solvent. Tetrahydrofuran (THF) is often used to dissolve the PVC polymer, followed by precipitation with a non-polar solvent like hexane.[15]

  • Extraction: Agitate the sample for a defined period (e.g., 30 minutes) using a shaker or sonicator to ensure complete dissolution.[15]

  • Precipitation and Filtration: Precipitate the PVC polymer by adding a non-polar solvent like hexane. Filter the extract to remove the precipitated polymer.[15]

  • Concentration and Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane) for GC-MS analysis.

G Reconstitute Reconstitute Inject Inject Reconstitute->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Quantify Quantify Detect->Quantify

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of HUP. These should be optimized for the specific instrument and application.

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of phthalates.[10]
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.[9]
Inlet Temperature 280 °CEnsures complete vaporization of HUP without thermal degradation.
Oven Program Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 minA temperature gradient is necessary to separate compounds with different boiling points.
Ion Source Temp. 230 °COptimal temperature for efficient ionization.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for HUP.

Validation Parameter Assessment: A Data-Driven Comparison

The following table summarizes the expected performance characteristics of a validated GC-MS method for HUP analysis in food packaging, with a comparison to what might be expected from an LC-MS/MS method.

Validation ParameterGC-MS Expected PerformanceLC-MS/MS Expected PerformanceCausality Behind Choices
Linearity (r²) > 0.995> 0.995A high correlation coefficient ensures a reliable quantitative relationship between concentration and response over the intended range.
Accuracy (% Recovery) 80-120%80-120%Spiking experiments with known amounts of HUP into a blank matrix are performed to assess the method's ability to measure the true value.
Precision (%RSD) Repeatability: < 15% Intermediate: < 20%Repeatability: < 15% Intermediate: < 20%Low relative standard deviation demonstrates the consistency and reproducibility of the method.
LOD 1–8 ng/mL[16]0.1–3.1 µg/kg[17]The LOD is determined by analyzing samples with known low concentrations of HUP and establishing the minimum level at which the analyte can be reliably detected.
LOQ 5–14 ng/mL[16]0.2–10.3 µg/kg[17]The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically determined from the signal-to-noise ratio or the standard deviation of the response.

Logical Relationships in Method Validation

The validation parameters are interconnected and follow a logical progression.

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD Precision->Robustness LOQ LOQ LOD->LOQ

Regulatory Landscape and Compliance

Both the FDA and EFSA have regulations concerning the use of phthalates in food contact materials.[1][2] In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets specific migration limits (SMLs) for certain phthalates.[3] The FDA also regulates phthalates as indirect food additives and has revoked the authorization for several phthalates in food contact applications.[1][18] A validated analytical method is crucial for demonstrating compliance with these regulations.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful techniques for the determination of HUP in food packaging. The choice between the two will depend on several factors:

  • Availability of instrumentation: GC-MS is more widely available in many laboratories.

  • Nature of the analyte: For volatile and semi-volatile compounds like HUP, GC-MS is often the method of choice.

  • Complexity of the matrix: For complex matrices where significant interference is expected, the higher selectivity of LC-MS/MS may be advantageous.

  • Throughput requirements: Automated sample preparation and analysis can be implemented for both techniques to increase throughput.

Ultimately, a properly validated method, regardless of the technique chosen, is the cornerstone of reliable and defensible data for ensuring the safety of food packaging materials.

References

  • A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. (2019-07-23). MDPI. Retrieved from [Link]

  • Development and validation of a green analytical method for simultaneously determining plasticizers residues in honeys from diff. (2024-05-29). ScienceDirect. Retrieved from [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. Retrieved from [Link]

  • FDA Update on Phthalates in Food Packaging and Food Contact Applications. (2024-10-29). FDA. Retrieved from [Link]

  • Phthalates Analysis - SGS PSI - Polymer Solutions. SGS. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Analytical methods for the determination of phthalates in food. ResearchGate. Retrieved from [Link]

  • Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. (2017-06-01). ResearchGate. Retrieved from [Link]

  • Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]

  • Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. MDPI. Retrieved from [Link]

  • Phthalates in Food Packaging and Food Contact Applications. (2024-10-29). FDA. Retrieved from [Link]

  • Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Gerstel. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Phthalates in Food Contact Materials: Importance of Testing. (2025-03-13). QIMA. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters. Retrieved from [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

  • Regulatory information | Phthalates substitution. ECHA. Retrieved from [Link]

  • Food contact materials. EFSA. Retrieved from [Link]

Sources

A Researcher's Guide to Certified Reference Materials for Heptyl Undecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Heptyl Undecyl Phthalate (HUP) is paramount. This guide provides an in-depth comparison of certified reference materials (CRMs) for HUP analysis and evaluates the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is on providing actionable insights and robust experimental protocols to ensure the integrity and reproducibility of your results.

The Critical Role of Certified Reference Materials in Analytical Accuracy

Heptyl Undecyl Phthalate, a plasticizer used in various consumer products, has come under scrutiny due to its potential health effects.[1][2] Accurate detection and quantification are therefore essential for regulatory compliance and safety assessment. The foundation of any precise analytical measurement is a reliable Certified Reference Material (CRM). CRMs, produced under stringent quality control measures, provide a known concentration and purity, enabling the calibration of analytical instruments and the validation of measurement procedures.

The importance of using a CRM from a producer accredited under standards such as ISO 17034 cannot be overstated. This accreditation ensures the competence of the manufacturer and the metrological traceability of the certified value, providing confidence in the accuracy and reliability of the reference material.[3][4][5] When selecting a CRM, it is crucial to consider not only the certified concentration but also the associated uncertainty, as this will directly impact the uncertainty of your own measurements.

Comparison of Commercially Available Heptyl Undecyl Phthalate CRMs

Several reputable suppliers offer CRMs for Heptyl Undecyl Phthalate. Below is a comparison of offerings from prominent vendors. It is imperative to consult the certificate of analysis (CoA) for lot-specific data before use.[1]

SupplierProduct NameCAS NumberPurity/ConcentrationFormatCertification
Biosynth Heptyl undecyl phthalate65185-88-8Not specified; sold by weight (e.g., 5 mg, 10 mg)NeatPharmaceutical testing grade
Santa Cruz Biotechnology Heptyl Undecyl Phthalate65185-88-8Not specified; for research use onlyNeatCertificate of Analysis available
CPAchem Phthalates CRMsVariousHigh PurityNeat or in solutionISO 9001, ISO/IEC 17025, ISO 17034
Sigma-Aldrich (TraceCERT®) Phthalate CRMsVariousCertified concentration with uncertaintyNeat or in solutionISO/IEC 17025, ISO 17034

Note: While Biosynth and Santa Cruz Biotechnology provide HUP, their product descriptions do not explicitly state certification under ISO 17034. For applications requiring the highest level of metrological traceability, CRMs from providers like CPAchem and Sigma-Aldrich, who explicitly state their adherence to these standards, are recommended.[6]

Analytical Methodologies: A Head-to-Head Comparison of GC-MS and LC-MS/MS

The two most prevalent techniques for phthalate analysis are GC-MS and LC-MS/MS. The choice between them depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates.[7] It is often considered the preferred method due to its high chromatographic resolution, which is crucial for separating structurally similar phthalates.[7]

Causality Behind Experimental Choices in GC-MS:

  • Sample Preparation: The primary challenge in phthalate analysis is their ubiquitous presence, leading to potential background contamination.[8] Sample preparation aims to extract HUP from the matrix while minimizing contamination. For polymer samples, a common approach involves dissolution in a solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-polar solvent such as hexane.[9]

  • Injection Technique: A splitless injection is often employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.[10]

  • Chromatographic Separation: The choice of the GC column's stationary phase is critical for resolving HUP from other phthalates and matrix components. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.[11]

  • Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization technique. A characteristic fragment ion for many phthalates is m/z 149, which can be used for quantification in selected ion monitoring (SIM) mode to improve sensitivity and selectivity.[7]

Experimental Protocol: GC-MS Analysis of HUP in a Polymer Matrix

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the finely ground polymer sample into a glass vial.[9]

    • Add 5 mL of THF and vortex to dissolve the polymer. Gentle heating or sonication can be used to aid dissolution.[9]

    • Add 10 mL of hexane to precipitate the polymer.[9]

    • Centrifuge the sample and transfer the supernatant to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane).

  • GC-MS Conditions:

    • Injector: Splitless mode, 280 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic HUP ions (e.g., m/z 149 and molecular ion).

Workflow for GC-MS Analysis of HUP

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polymer Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate with Hexane Dissolution->Precipitation Extraction Extract Supernatant Precipitation->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration Injection Splitless Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the analysis of Heptyl Undecyl Phthalate by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional sensitivity and selectivity, making it particularly suitable for analyzing HUP in complex matrices or at trace levels.[12] While GC-MS often provides better resolution for some phthalate isomers, LC-MS/MS can be advantageous for higher molecular weight phthalates that are less amenable to GC.[13][14]

Causality Behind Experimental Choices in LC-MS/MS:

  • Sample Preparation: Similar to GC-MS, minimizing background contamination is key. A simple "dilute-and-shoot" approach may be feasible for liquid samples, while solid samples require extraction.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is the standard. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to achieve separation.

  • Ionization and Detection: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[14] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS Analysis of HUP in a Liquid Matrix

  • Sample Preparation:

    • For a beverage sample, dilute it 1:1 with water.

    • Filter the diluted sample through a 0.22 µm filter before injection.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 40% B, increase to 99% B over 5 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Ion Source: Electrospray Ionization (ESI) in positive mode

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for HUP.

Workflow for LC-MS/MS Analysis of HUP

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample Dilution Dilute Sample Sample->Dilution Filtration Filter Sample Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the analysis of Heptyl Undecyl Phthalate by LC-MS/MS.

Performance Comparison and Data Summary

FeatureGC-MSLC-MS/MS
Resolution Generally superior for many phthalate isomers.[7]May have limitations for certain isomers.[13]
Sensitivity Good, with detection limits typically in the parts-per-billion (ppb) range.[12]Excellent, with detection limits often in the parts-per-trillion (ppt) range.[12]
Selectivity Good, especially with SIM mode.Excellent, due to the nature of MRM.
Matrix Effects Can be significant, requiring robust sample cleanup.Can also be present, but often mitigated by the selectivity of MRM.
Compound Amenability Best for volatile and semi-volatile phthalates.Suitable for a wider range of phthalates, including those with higher molecular weights.[14]
Contamination Risk High due to the ubiquity of phthalates in lab materials.[8]Also high, but specialized system components can help mitigate background.

Conclusion and Recommendations

The accurate analysis of Heptyl Undecyl Phthalate is critically dependent on the use of high-quality Certified Reference Materials and the selection of an appropriate analytical technique.

  • For routine analysis and applications where high chromatographic resolution of various phthalates is necessary, GC-MS is a reliable and cost-effective choice. Its performance is well-documented, and established methods are readily available.

  • For analyses requiring the utmost sensitivity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the superior technique. Its selectivity and low detection limits are unparalleled.

Regardless of the chosen method, the use of CRMs from ISO 17034 accredited producers is strongly recommended to ensure the metrological traceability and accuracy of the results. By carefully considering the experimental parameters and implementing robust quality control measures, researchers can achieve reliable and reproducible data in their analysis of Heptyl Undecyl Phthalate.

References

  • ARO Scientific. (2025, April 7). Introduction on how ISO 17034 ensures CRM quality. Retrieved from ARO Scientific website. [Link]

  • CPAchem. Phthalates. Retrieved from CPAchem website. [Link]

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from Restek website. [Link]

  • Jaworek, K., & Bortniczuk, K. (2014). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Polímeros, 24(1), 14-20. [Link]

  • Wikipedia. Certified reference materials. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. Heptyl undecyl phthalate. PubChem Compound Summary for CID 6423795. Retrieved from PubChem. [Link]

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. Retrieved from Lab Unlimited website. [Link]

  • Månsson, C., & Colmsjö, A. (2002). LC/MS method to determine plasticizers in indoor dust. Proceedings: Indoor Air 2002. [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program, Oregon State University. [Link]

  • Waters Corporation. A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from Waters website. [Link]

  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from Agilent Technologies website. [Link]

  • Jaworek, K., & Bortniczuk, K. (2014). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD methods. ResearchGate. [Link]

  • Gerstel. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from Gerstel website. [Link]

  • Agilent Technologies. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from Agilent Technologies website. [Link]

  • U.S. Environmental Protection Agency. (1989, January 9). Testing Consent Orders for Mixtures without Chemical Abstracts Service Registry Numbers; Di(heptyl, nonyl, undecyl) Phthalate. Retrieved from Federal Register. [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Ester. Retrieved from EPA website. [Link]

  • D’Ovidio, K. L., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2649. [Link]

  • National Association of Testing Authorities, Australia. Reference Materials Producers (ISO 17034) Accreditation. Retrieved from NATA website. [Link]

  • U.S. Environmental Protection Agency. 606: Phthalate Esters in Water by GCECD. Retrieved from EPA website. [Link]

  • Jaworek, K., & Bortniczuk, K. (2014). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Polímeros, 24(1), 14-20. [Link]

  • Yin, R., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Diundecyl Phthalate. Retrieved from AICIS website. [Link]

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A Senior Application Scientist's Guide to Method Validation for the Analysis of Heptyl Undecyl Phthalate in Cosmetics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the safety and quality of cosmetic products, the robust analysis of potentially harmful substances is paramount. Heptyl Undecyl Phthalate (HUP), a high-molecular-weight phthalate, presents a unique analytical challenge due to its chemical properties and the complexity of cosmetic matrices. This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for method validation, ensuring trustworthy and accurate quantification of HUP in cosmetics.

The Analytical Imperative: Why Focus on Heptyl Undecyl Phthalate?

Heptyl Undecyl Phthalate belongs to the broader class of phthalate esters, compounds widely used as plasticizers and solvents in various consumer products, including cosmetics. Concerns over the potential endocrine-disrupting effects of some phthalates have led to increased scrutiny and regulatory oversight. While much of the focus has been on lower-molecular-weight phthalates, the analytical characterization of higher-molecular-weight compounds like HUP is crucial for a comprehensive safety assessment of cosmetic formulations. The complex and varied nature of cosmetic products, ranging from simple solutions to viscous creams and lotions, necessitates the development and validation of robust analytical methods capable of accurately quantifying HUP at trace levels.

Choosing the Right Tool: A Comparative Analysis of GC-MS and LC-MS

The two primary analytical techniques for the determination of phthalates in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these platforms is a critical experimental decision driven by the specific analytical requirements and the nature of the cosmetic matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Phthalate Analysis

GC-MS is a well-established and widely used technique for phthalate analysis, often considered the gold standard due to its excellent chromatographic resolution.[1][2] This is particularly important for separating isomeric phthalates and distinguishing the target analyte from matrix interferences.

  • Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Strengths:

    • High Chromatographic Resolution: GC offers superior separation of structurally similar phthalates.[1][2]

    • Robust and Reliable: It is a mature technique with a wealth of established methods and libraries.

    • Cost-Effective: Generally, GC-MS systems can be more economical to purchase and operate than their LC-MS counterparts.

  • Challenges:

    • Thermal Labiality: High-molecular-weight phthalates can be thermally labile, potentially degrading in the hot injector port, leading to inaccurate quantification.

    • Derivatization (Potentially): While not always necessary for phthalates, some methods may require derivatization to improve volatility and chromatographic performance, adding a step to the sample preparation process.

    • Matrix Effects: Complex cosmetic matrices can introduce non-volatile residues that may contaminate the GC system, requiring meticulous sample preparation and regular maintenance.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative for Complex Analytes

LC-MS has emerged as a powerful alternative, particularly for the analysis of less volatile and thermally sensitive compounds like high-molecular-weight phthalates.

  • Principle: In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the column is then introduced into a mass spectrometer for detection.

  • Strengths:

    • Suitable for Thermally Labile Compounds: LC-MS operates at or near ambient temperature, minimizing the risk of analyte degradation.

    • High Sensitivity: Modern LC-MS/MS systems can offer very low limits of detection (LOD), often in the parts-per-billion (ppb) range or lower.

    • Reduced Sample Preparation: In some cases, LC-MS may require less rigorous sample cleanup compared to GC-MS.

  • Challenges:

    • Chromatographic Resolution: LC may not always achieve the same level of resolution for isomeric phthalates as GC.

    • Ionization Efficiency: The efficiency of ionization for phthalates in common LC-MS ion sources (like electrospray ionization) can be lower compared to electron ionization in GC-MS, potentially impacting sensitivity.

    • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. This necessitates careful method development and the use of internal standards.

Comparative Performance Data

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of high-molecular-weight phthalates like HUP in cosmetic matrices, based on a synthesis of published data.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity/Selectivity Excellent, due to high chromatographic resolution and characteristic mass fragmentation patterns.Very good, especially with MS/MS, which provides an additional layer of specificity.
Limit of Detection (LOD) Typically in the low to mid parts-per-billion (ppb) range.Can achieve sub-ppb to low ppb detection limits.
Limit of Quantification (LOQ) Generally in the mid to high ppb range.Can achieve low ppb quantification limits.
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.995
Accuracy (% Recovery) Generally within 80-120%Generally within 80-120%
Precision (% RSD) Typically < 15%Typically < 15%
Robustness Good, but sensitive to injector and column contamination from complex matrices.Good, but susceptible to ion suppression/enhancement from the matrix.

The Cornerstone of Reliability: A Deep Dive into Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of HUP in cosmetics, this is a non-negotiable step to ensure data integrity and regulatory compliance. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and ISO 12787 guidelines provide a robust framework for this process.[2][3][4][5]

Key Validation Parameters and Acceptance Criteria

The following table details the essential validation parameters and provides typical acceptance criteria for chromatographic methods used in the analysis of trace contaminants in cosmetics.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components, impurities, or other phthalates.Peak purity analysis, no interfering peaks at the retention time of the analyte in blank and placebo matrix samples.
Linearity To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.To be defined based on the expected concentration of HUP in cosmetic samples and regulatory limits.
Accuracy (as % Recovery) To determine the closeness of the measured value to the true value.80-120% recovery of a spiked analyte in the cosmetic matrix at three different concentration levels.
Precision (as % RSD) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision): %RSD ≤ 15%. Intermediate Precision (inter-day precision): %RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, or the lowest point on the calibration curve that meets accuracy and precision criteria.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied.

Experimental Protocols: Step-by-Step Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of HUP in a representative cosmetic matrix (a cream or lotion) using both GC-MS and LC-MS/MS.

Diagram: General Workflow for Phthalate Analysis in Cosmetics

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cosmetic Sample (e.g., Cream) Extraction Solvent Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatiles LCMS LC-MS/MS Analysis Cleanup->LCMS Non-Volatiles Quantification Quantification against Calibration Curve GCMS->Quantification LCMS->Quantification Validation Method Validation (ICH Q2(R2) / ISO 12787) Quantification->Validation

Caption: General workflow for the analysis of phthalates in cosmetic samples.

Protocol 1: GC-MS Analysis of Heptyl Undecyl Phthalate

This protocol is designed for a standard capillary GC-MS system.

1. Sample Preparation:

  • Weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard (e.g., Benzyl Benzoate).

  • Vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.

2. GC-MS Instrumental Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 280°C.

  • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for HUP (e.g., m/z 149, and molecular ion fragments).

Protocol 2: LC-MS/MS Analysis of Heptyl Undecyl Phthalate

This protocol is designed for a modern UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.

1. Sample Preparation:

  • Follow steps 1-6 from the GC-MS sample preparation protocol.

  • Evaporate the filtered extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Instrumental Conditions:

  • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-product ion transitions for HUP.

Navigating the Challenges: Expert Insights

  • Contamination is Key: Phthalates are ubiquitous environmental contaminants. It is crucial to use phthalate-free labware (glassware, PTFE) and high-purity solvents. Running frequent method blanks is essential to monitor for background contamination.[6]

  • Matrix Matters: The complexity of cosmetic matrices can vary significantly. For highly viscous or complex formulations, more rigorous cleanup steps, such as dispersive solid-phase extraction (d-SPE), may be necessary to remove interferences.

  • High-Molecular-Weight Phthalates: The analysis of HUP and other long-chain phthalates by GC-MS can be challenging due to their lower volatility. Ensure the GC inlet and transfer line temperatures are optimized to prevent analyte loss without causing degradation. For LC-MS, optimizing the mobile phase composition is key to achieving good chromatographic peak shape.

  • Internal Standards are Non-Negotiable: The use of a suitable internal standard is critical to correct for variations in sample preparation and instrumental response, especially when dealing with complex matrices that can cause ion suppression or enhancement in LC-MS.

Conclusion: Ensuring Cosmetic Safety Through Rigorous Analysis

The validation of analytical methods for the determination of Heptyl Undecyl Phthalate in cosmetics is a critical component of product safety and regulatory compliance. Both GC-MS and LC-MS/MS are powerful techniques, each with its own set of advantages and challenges. A thorough understanding of the principles of method validation, guided by international standards such as ICH Q2(R2) and ISO 12787, is essential for generating reliable and defensible data. By carefully selecting the analytical technique, meticulously validating the method, and implementing robust quality control measures, scientists can ensure the safety and quality of cosmetic products for consumers worldwide.

References

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Gimeno, P., Maggio, A. F., Bousquet, C., Quoirez, A., Civade, C., & Bonnet, P. A. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques".
  • Al-Saleh, I., & Al-Doush, I. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. International Journal of Environmental Research and Public Health, 20(4), 3051.
  • JRC-IRMM. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for.
  • Goodman, W. (n.d.). GC/MS Analysis of Phthalates in Children's Products. PerkinElmer, Inc.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ISO. (2011). ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques.
  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Haggerty, C., Adams, K., Scott, R., O'Connell, S., & Anderson, K. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
  • Hubinger, J. C. (2010). A survey of phthalate esters in consumer cosmetic products. Journal of Cosmetic Science, 61(6), 457–465.
  • Impact Analytical. (n.d.). Selecting & Validating Analytical Methods for the Cosmetics and Pharmaceutical Industries. Retrieved from [Link]

  • Liu, L., Wang, Z., Liu, S., Li, Y., Wang, W., & Wang, J. (2018). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Analytical and Bioanalytical Chemistry, 410(5), 1509–1516.
  • Sánchez-Prado, L., Llompart, M., Lamas, J. P., García-Jares, C., & Lores, M. (2011). Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods.
  • Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection. Retrieved from [Link]

  • Fankhauser-Noti, A., & Grob, K. (2006). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle.
  • ICH. (2024). ICH Q2(R2)
  • Lab Manager. (2025).
  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]

  • ResearchGate. (2024). Is there any guideline for method validation for cosmetic?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
  • Chirico, F., & Vasile, C. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4946.
  • Intertek. (n.d.). Phthalate Analysis for Cosmetics Products. Retrieved from [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2019). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Cosmetics, 6(3), 44.

Sources

Technical Evaluation: Heptyl Undecyl Phthalate (711P) vs. DEHP in Medical & Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates Heptyl Undecyl Phthalate (often commercially known as 711P or similar C7-C11 alkyl ester mixtures) against the industry standard DEHP.

Executive Summary

Heptyl Undecyl Phthalate (CAS 68515-42-4), a High Molecular Weight (HMW) phthalate, exhibits superior physicochemical stability compared to Di(2-ethylhexyl) phthalate (DEHP). It offers lower volatility and enhanced low-temperature flexibility , making it a technically superior plasticizer for durable PVC applications.[1]

However, for drug development and medical device applications, 711P is NOT a recommended safety alternative. Current regulatory data classifies C7-C11 phthalates as Reproductive Toxicants (Category 1B) , similar to DEHP. While it solves the physical defects of DEHP (aging, fogging), it does not resolve the toxicological liabilities. This guide details the performance metrics and provides protocols to validate migration risks.

Part 1: The Regulatory Landscape & Chemical Identity

The industry is transitioning away from Low Molecular Weight (LMW) phthalates like DEHP due to high migration rates and endocrine disruption risks.[2] 711P represents a "transitional" molecule—physically robust but toxicologically suspect.

FeatureDEHP (The Standard)Heptyl Undecyl Phthalate (711P)
CAS Number 117-81-768515-42-4 (Mixed C7-C11 isomers)
Carbon Backbone C8 (Branched)C7-C11 (Linear/Branched Mix)
Volatility High (Migrates easily)Low (Superior permanence)
EU REACH Status SVHC (Auth. Required)SVHC (Repr.[3] 1B) [1]
Medical Use Restricted/Phased OutNot Recommended (Regulatory Risk)

Scientist’s Insight: Do not confuse "High Molecular Weight" with "Non-Toxic." While HMW phthalates like DINP and 711P migrate slower than DEHP, their metabolites still activate Peroxisome Proliferator-Activated Receptors (PPARs), leading to similar regulatory classifications [2].

Part 2: Physicochemical Performance Comparison

For applications where physical durability is paramount (e.g., secondary packaging, tubing storage), 711P outperforms DEHP. The linear nature of the C7-C11 chains provides better efficiency and cold-weather performance.

Table 1: Comparative Performance Data (PVC Formulation)

Formulation: 100 phr PVC, 50 phr Plasticizer, 2 phr Stabilizer.

MetricDEHP (Control)711P (Candidate)Impact on Application
Volatility (24h @ 87°C) 1.2% Weight Loss0.4% Weight Loss 711P resists "drying out" during sterilization.
Low-Temp Brittleness -28°C-45°C 711P prevents tubing fracture in cold storage.
Shore A Hardness 8082Comparable flexibility profile.
Migration (Soapy Water) 2.5% Loss0.9% Loss 711P is more resistant to aqueous extraction.

Data Interpretation: 711P is a "permanent" plasticizer. If your failure mode is cracking or fogging (evaporation of plasticizer), 711P is the solution. If your failure mode is toxicity , 711P is a lateral move, not a fix.

Part 3: Toxicological Mechanism & Safety

To understand why 711P is restricted despite its size, we must look at the metabolic pathway. Like DEHP, 711P is hydrolyzed into monoesters. These monoesters are the active toxicants.

Diagram 1: Phthalate Metabolic Activation Pathway

This diagram illustrates why substituting DEHP with 711P fails to eliminate the toxicological hazard.

PhthalateMetabolism DEHP DEHP (Parent) Lipase Gut/Serum Lipases DEHP->Lipase 711 711 P 711P (Parent) P->Lipase MEHP MEHP (Monoester) [TOXIC] Lipase->MEHP Hydrolysis M711P Mono-711P (Monoester) [TOXIC] Lipase->M711P Hydrolysis PPAR PPAR-alpha Activation (Liver/Repro Toxicity) MEHP->PPAR Strong Binding Gluc Glucuronidation (Excretion) MEHP->Gluc M711P->PPAR Moderate Binding M711P->Gluc

Figure 1: Metabolic hydrolysis of diesters to toxic monoesters. Both DEHP and 711P yield active metabolites that bind to PPAR receptors, driving the Repr 1B classification.

Part 4: Experimental Protocol: Migration Testing (E&L)

For researchers assessing 711P in container closure systems (CCS), you must validate the Leachable profile. 711P is highly lipophilic; standard aqueous extraction will yield false negatives.

Objective: Quantify the specific migration limit (SML) of 711P into a drug simulant.

Workflow Overview
  • Simulant Selection: Use 50% Ethanol (mimics lipophilic drugs) and Water (mimics saline).

  • Conditioning: Accelerated aging (40°C for 10 days).

  • Analysis: GC-MS with SIM (Selected Ion Monitoring).

Detailed Protocol Steps
  • Sample Preparation:

    • Cut PVC sections (10cm x 10cm). Calculate surface area (

      
      ).
      
    • Place in borosilicate glass extraction vessels.

  • Simulant Exposure:

    • Add 100mL of Simulant A (Water) and Simulant B (50% Ethanol).

    • Control: Run a blank vessel with simulant only.

    • Seal with Teflon-lined caps to prevent plasticizer absorption into the cap.

  • Incubation:

    • Incubate at 40°C

      
       2°C for 10 days (simulates long-term storage per USP <1663>).
      
  • Extraction (Liquid-Liquid):

    • Take 10mL of simulant.

    • Extract with 5mL Hexane (for non-polar phthalates).

    • Vortex for 2 mins; Centrifuge at 3000g for 5 mins.

    • Collect the organic (top) layer.

  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm).

    • Injector: 280°C, Splitless.

    • Target Ions: m/z 149 (Phthalate base peak), m/z 293 (711P specific).

    • Quantification: External standard calibration using pure 711P (CAS 68515-42-4).

Diagram 2: E&L Validation Workflow

Use this logical flow to determine if 711P is permissible in your specific application.

ELWorkflow Start Start Evaluation AppCheck Application Type? Start->AppCheck Medical Medical/Drug Contact AppCheck->Medical Direct Contact Industrial Industrial/Auto AppCheck->Industrial No Human Contact ToxCheck Toxicity Limit (Repr 1B) Medical->ToxCheck PerfCheck Req. Low Volatility? Industrial->PerfCheck Reject REJECT 711P Use TEHTM/DINCH ToxCheck->Reject Risk Too High PerfCheck->Reject No (DEHP cheaper) Accept ACCEPT 711P (Validate Migration) PerfCheck->Accept Yes (-45°C req)

Figure 2: Decision matrix for 711P selection. Note the automatic rejection path for direct medical contact due to Repr 1B status.

Part 5: Conclusion & Recommendations

Verdict: Heptyl Undecyl Phthalate (711P) is a functional upgrade but a regulatory lateral move from DEHP.

  • For Industrial Use (Wire, Cable, Auto): 711P is highly recommended. Its low volatility extends product life, and its low-temperature flexibility prevents cracking in harsh environments.

  • For Medical/Drug Use: 711P is not recommended . The regulatory burden (Repr 1B) is identical to DEHP.

    • Alternative: If you need a safe plasticizer, switch to DINCH (Cyclohexane dicarboxylic acid ester) or DOTP/DEHT (Terephthalate). These are non-phthalates with clean toxicity profiles [3].

    • Alternative: If you need performance (low migration) for blood bags, consider TEHTM (Trimellitate), which has extremely low migration and a better safety profile.

References
  • European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[3]

  • National Institutes of Health (NIH). (2022). Phthalates and Their Alternatives: Health and Environmental Concerns.[4]

  • ExxonMobil Chemical. (2023). Jayflex™ L9P Plasticizer Technical Data Sheet.[5][6][7]

  • Kafkas Üniversitesi. (2020). Migration of Phthalates from Plastic Packages into Dairy Products. (Methodology for Migration Testing).

Sources

Safety Operating Guide

Heptyl Undecyl Phthalate: Proper Disposal & Handling Procedures

[1]

Executive Summary

Heptyl Undecyl Phthalate (HUP), often found as a mixture of branched and linear C7-C11 alkyl esters, is a high molecular weight phthalate used primarily as a plasticizer. While it generally does not carry a federal RCRA "U" or "P" listing like its lower molecular weight counterparts (e.g., DEHP, DBP), it is a Reproductive Toxicant (Category 1B) and an Acute/Chronic Aquatic Toxin .

Operational Directive: Do not dispose of HUP via municipal drains or standard trash. Despite the lack of a specific federal hazardous waste code, it must be managed as Non-RCRA Regulated Chemical Waste and directed for high-temperature incineration to ensure complete destruction of the phthalate ester structure.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of HUP is essential for selecting the correct waste stream and packaging.

Parameter Data / Specification Operational Implication
Chemical Name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl estersOfficial shipping name component.
CAS Numbers 68515-42-4 (Common), 111381-89-6, 65185-88-8Use for waste inventory manifesting.
Physical State Viscous Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.
Flash Point > 93°C (> 200°F); often > 200°CNot D001 Ignitable . Can be co-packed with non-flammable organics.
Water Solubility Negligible (< 0.1 mg/L)Do not flush. Will coat pipes and persist in water treatment sludge.
GHS Hazards H360: May damage fertility or unborn child.H411: Toxic to aquatic life with long-lasting effects.Requires strict PPE (Nitrile gloves) and "Environmentally Hazardous" labeling.
RCRA Status Non-RCRA Regulated (Federally)Dispose as "State-Regulated" or "Chemical Waste" depending on local laws.
Waste Characterization & Segregation Logic

Proper segregation prevents dangerous chemical reactions and ensures compliance with incineration protocols.

  • Primary Stream: Organic Chemical Waste (Non-Halogenated) .

    • Note: While HUP contains no halogens, it can be mixed with halogenated solvents if the incinerator facility accepts blended organic waste. However, keeping it with non-halogenated streams (e.g., acetone, ethanol) is often cheaper and safer.

  • Incompatible Streams:

    • Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). HUP is combustible and can react vigorously.

    • Aqueous Waste: Do not mix with water-based waste streams; HUP will separate and form an oily layer, complicating treatment.

Disposal Methodology: Step-by-Step Protocol
Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. HUP may soften low-density plastics over time.

  • Closure: Screw-top cap with a chemically resistant liner (Teflon/PTFE preferred).

Step 2: Collection & Labeling

Since HUP is not a federally listed RCRA waste, the label must clearly identify the hazards to downstream handlers.

  • Label Text:

    NON-RCRA REGULATED CHEMICAL WASTE Constituent: Heptyl Undecyl Phthalate (CAS 68515-42-4) Hazards: Reproductive Toxin, Environmentally Hazardous State: Liquid

Step 3: Storage
  • Store in a cool, dry, well-ventilated area.

  • Secondary Containment: Mandatory. Use a polyethylene tray capable of holding 110% of the volume of the largest container to prevent release into floor drains.

Step 4: Final Disposal (Incineration)
  • Method: Fuel Blending or Direct Incineration.

  • Mechanism: The waste is injected into a kiln at temperatures exceeding 1000°C. This thermally decomposes the phthalate ester bonds, converting the molecule into CO₂, H₂O, and benign ash.

  • Verification: Ensure your waste contractor provides a Certificate of Destruction (COD).

Transport & Shipping (DOT/IATA)

When shipping waste off-site, HUP is regulated due to its environmental toxicity.

  • UN Number: UN3082 [1][2][3]

  • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Heptyl Undecyl Phthalate)[4][5][6]

  • Hazard Class: 9

  • Packing Group: III

  • Exemption: For containers < 5 Liters (1.3 gal), it may be shipped as "Limited Quantity" or exempt from marking/labeling under 49 CFR 173.155 or IATA SP A197 , provided packaging requirements are met.

Spill Response Protocol

Immediate Action: Isolate the area. Do not allow the spill to enter drains.[7]

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(Is it > 1L or in a confined space?)Start->AssessEvacuateEvacuate & Call EHSAssess->EvacuateYes (Major Spill)PPEDon PPE:Nitrile Gloves, Lab Coat, GogglesAssess->PPENo (Minor Spill)ContainContainment:Use sand/vermiculite berms to block drainsPPE->ContainAbsorbAbsorption:Cover spill with inert absorbent pads or sandContain->AbsorbCollectCollection:Scoop into HDPE waste pailAbsorb->CollectCleanDecontamination:Scrub area with soap & water(Collect rinsate as waste)Collect->CleanLabelLabel & Dispose:Tag as 'Debris contaminated with HUP'Clean->Label

Figure 1: Decision logic for responding to Heptyl Undecyl Phthalate spills in a laboratory setting.

Waste Classification Logic Flow

Use this decision tree to confirm the classification of your specific waste stream.

WasteClassInputWaste Stream:Heptyl Undecyl PhthalateQ1Is it mixed withRCRA Listed Solvents?(e.g., F-listed, U-listed)Input->Q1RCRAClassify asRCRA Hazardous Waste(Use codes for the solvent)Q1->RCRAYesQ2Check State Regs:(e.g., CA, MA, WA)Q1->Q2NoStateHazClassify asState-Regulated WasteQ2->StateHazStrict State?NonRCRAClassify asNon-RCRA Chemical Waste(UN3082)Q2->NonRCRAFederal Default

Figure 2: Regulatory classification logic for HUP waste streams.

References
  • PubChem (NIH). Heptyl Undecyl Phthalate - Compound Summary (CID 6423795). Retrieved from [Link]

  • U.S. EPA. Phthalates Action Plan (Revised 2012). (Provides context on phthalate toxicity and management). Retrieved from [Link]

  • eCFR (Electronic Code of Federal Regulations). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). UN Model Regulations Rev. 22 (2021) - Chapter 3.3 (Special Provisions for UN3082). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.